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  • Product: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone
  • CAS: 832741-29-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Executive Summary In the realm of modern medicinal chemistry and advanced materials science, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. 1-(4-Bromo-5-propylthiophen-2-yl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) represents a quintessential multi-handle scaffold[1]. By incorporating an electron-withdrawing acetyl group, a lipophilic propyl chain, and a reactive bromine atom on a single thiophene core, this molecule offers orthogonal reactivity. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Physicochemical & Structural Profiling

The structural architecture of 1-(4-bromo-5-propylthiophen-2-yl)ethanone is specifically engineered for fragment-based drug design (FBDD) and late-stage functionalization. The propyl group enhances the molecule's partition coefficient (LogP), allowing it to anchor effectively into hydrophobic protein pockets, while the acetyl oxygen serves as a critical hydrogen-bond acceptor.

Quantitative Data Summary
PropertyValueCausality / Significance in Development
CAS Number 832741-29-4Unique identifier for regulatory tracking and procurement[2].
Molecular Formula C9H11BrOSDictates the exact isotopic mass distribution required for MS validation[1].
Molecular Weight 247.15 g/mol Optimal low MW, leaving ample "size budget" for downstream coupling[1].
Physical State Liquid to low-melting solidTypical for alkylated thiophenes; requires careful temperature control during purification.
LogP (Estimated) ~3.2The C5-propyl chain significantly enhances lipophilicity compared to bare thiophene.
Reactive Handles C4-Bromo, C2-AcetylEnables orthogonal functionalization (e.g., cross-coupling vs. condensation)[3].

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of this specific scaffold is a masterclass in exploiting the electronic interplay of aromatic substituents. The thiophene ring is naturally electron-rich, but its reactivity is heavily modulated by the functional groups attached to it[4].

The Synergistic Directing Effect

To achieve the target molecule, the synthesis typically begins with 2-propylthiophene, which undergoes a Friedel-Crafts acylation to yield 1-(5-propylthiophen-2-yl)ethanone. The subsequent bromination step is where the mechanistic elegance lies:

  • The Acetyl Group (C2): As an electron-withdrawing group, it deactivates the ring and directs incoming electrophiles to the meta position, which is C4.

  • The Propyl Group (C5): As an electron-donating alkyl group, it activates the ring and directs incoming electrophiles to the ortho position, which is also C4[4].

This synergistic dual-directing effect ensures that electrophilic aromatic substitution (bromination) occurs with near-perfect regioselectivity at the 4-position, bypassing the need for harsh "catalyst swamping" conditions often required for isolated acetylthiophenes[3].

G A 2-Propylthiophene B Friedel-Crafts Acylation (CH3COCl, AlCl3) A->B C 1-(5-Propylthiophen-2-yl)ethanone B->C D Regioselective Bromination (NBS, DMF) C->D E 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (Target Core) D->E F Palladium Cross-Coupling (Suzuki/Heck at C4) E->F G Aldol Condensation (at Acetyl Group) E->G

Figure 1: Synthetic workflow and downstream functionalization pathways for CAS 832741-29-4.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the critical regioselective bromination step.

Causality in Reagent Selection: N-Bromosuccinimide (NBS) is explicitly chosen over elemental bromine (Br₂). NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺). This kinetic control is vital to prevent over-bromination and oxidative cleavage of the sensitive propyl chain[5].

Protocol: Regioselective Synthesis of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone
  • Preparation & Inert Atmosphere: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(5-propylthiophen-2-yl)ethanone (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL) under a strict argon atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Lowering the thermal energy suppresses radical-mediated side reactions at the alkyl chain, ensuring the reaction remains strictly via the electrophilic aromatic substitution pathway[5].

  • Reagent Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 30 minutes. Immediately shield the reaction from ambient light using aluminum foil. Causality: Light exclusion prevents the homolytic cleavage of NBS into bromine radicals, which would otherwise lead to undesired side-chain bromination[4].

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system. The protocol validates itself when the starting material spot (Rf ~0.6) is entirely replaced by a new, slightly more polar spot (Rf ~0.5).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL) to neutralize any residual electrophilic bromine. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove the DMF solvent.

  • Purification & Spectroscopic Validation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography. Validation: Confirm the structure via ¹H NMR (CDCl₃). The successful regioselective bromination is proven by the disappearance of the C4 proton signal and the retention of a distinct solitary singlet at ~7.5 ppm, representing the isolated C3 proton on the thiophene ring.

Downstream Applications in Medicinal Chemistry

The true value of 1-(4-bromo-5-propylthiophen-2-yl)ethanone lies in its orthogonality:

  • Palladium-Catalyzed Cross-Coupling: The C4-bromine atom is an ideal handle for Suzuki-Miyaura, Heck, or Sonogashira couplings. Because the C4 position is sterically hindered by the adjacent propyl group, bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) are recommended to facilitate the oxidative addition step.

  • Condensation Reactions: The C2-acetyl group can undergo Claisen-Schmidt condensations with various benzaldehydes to form chalcones, or react with hydrazines to yield pyrazole derivatives[3]. These motifs are highly sought after in the development of kinase inhibitors and anti-inflammatory agents.

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Exploratory

Unraveling the Mass Spectrometry Fragmentation Pattern of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone: A Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists. Executive Summary In the structural elucidation of novel heterocyclic compounds, Electron Impact Mass Spectrometry (EI-MS) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists.

Executive Summary

In the structural elucidation of novel heterocyclic compounds, Electron Impact Mass Spectrometry (EI-MS) serves as a foundational analytical pillar. This whitepaper deconstructs the fragmentation behavior of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (C₉H₁₁BrOS). By analyzing the causality behind its bond cleavages—driven by resonance stabilization, isotopic signatures, and thermodynamic favorability—this guide provides a robust framework for identifying this and structurally analogous halogenated thiophenes in complex matrices.

Structural Deconstruction & Isotopic Signatures

Before analyzing the fragmentation tree, one must understand the inherent mass signatures of the intact molecule. The molecular ion ([M]⁺•) of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is defined by the presence of a single bromine atom.

Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because this ratio is approximately 1:1, any fragment retaining the bromine atom will present a distinct "twin peak" (isotopic doublet) separated by 2 mass units (m/z).

  • Monoisotopic Mass (⁷⁹Br): 246 Da

  • Monoisotopic Mass (⁸¹Br): 248 Da

This 1:1 doublet at m/z 246 / 248 acts as an internal validation metric. If a fragment exhibits this doublet, the C–Br bond remains intact; if the fragment appears as a singlet, dehalogenation has occurred [3].

Mechanistic Causality of Primary Fragmentation Pathways

Under standard 70 eV electron ionization, the molecule absorbs excess internal energy, resulting in the ejection of an electron to form the radical cation. The subsequent fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting carbocations and neutral radicals.

Pathway A: Acetyl Group Cleavage (Acyl Loss)

The carbonyl group at position 2 is highly susceptible to alpha-cleavage due to the strong resonance stabilization provided by the oxygen atom and the adjacent thiophene ring.

  • Loss of Methyl Radical (•CH₃, 15 Da): Cleavage of the C–CH₃ bond yields a highly stable acylium ion at m/z 231 / 233 . The positive charge is stabilized by the carbonyl oxygen's lone pairs.

  • Loss of Acetyl Radical (•COCH₃, 43 Da): Cleavage of the bond between the thiophene ring and the carbonyl carbon expels the entire acetyl group, leaving a thienyl cation at m/z 203 / 205 . This is a well-documented dominant pathway for 2-acylthiophenes [1].

Pathway B: Propyl Chain Cleavage (Alkyl Loss)

Alkyl chains attached to aromatic or heteroaromatic rings preferentially undergo bond cleavage beta to the ring (alpha to the attachment point).

  • Loss of Ethyl Radical (•C₂H₅, 29 Da): For the propyl group at position 5, breaking the beta C–C bond expels an ethyl radical.

  • Causality: This specific cleavage is thermodynamically favored because it leaves a methylene group attached to the thiophene ring, forming a thienyl-methyl cation at m/z 217 / 219 . Analogous to the highly stable benzylic or tropylium cations in benzene derivatives, the positive charge is heavily delocalized into the thiophene π-system [1].

Pathway C: Dehalogenation

The C–Br bond is relatively weak compared to C–C and C–H bonds.

  • Loss of Bromine Radical (•Br, 79/81 Da): Homolytic cleavage of the C–Br bond at position 4 expels the halogen.

  • Causality: This yields a cation at m/z 167 . Crucially, because the bromine has been lost, this peak will manifest as a singlet, completely lacking the 1:1 isotopic doublet. This sudden loss of the isotopic signature is the primary diagnostic indicator of halogen elimination [2].

Quantitative Data & Diagnostic Ions

The following table summarizes the predicted quantitative mass shifts and their structural assignments, providing a quick-reference diagnostic tool for spectral interpretation.

m/z (⁷⁹Br / ⁸¹Br)Neutral LossMass Lost (Da)Fragment AssignmentDiagnostic Significance
246 / 248 None0[M]⁺• (Molecular Ion)1:1 doublet confirms mono-brominated species.
231 / 233 •CH₃15[M - CH₃]⁺Indicates alpha-cleavage of the acetyl group.
217 / 219 •C₂H₅29[M - C₂H₅]⁺Beta-cleavage of propyl chain; stable thienyl-methyl cation.
203 / 205 •COCH₃43[M - COCH₃]⁺Complete loss of the acetyl group.
167 (Singlet) •Br79 / 81[M - Br]⁺Loss of isotopic doublet confirms dehalogenation.
124 (Singlet) •Br + •COCH₃122 / 124[M - Br - COCH₃]⁺Combined loss of halogen and acyl groups.

Experimental Protocols: Self-Validating EI-MS Workflow

To ensure high-fidelity, reproducible mass spectra, the following step-by-step protocol must be executed. This methodology is designed as a self-validating system , ensuring that any observed data is an artifact of the molecule, not the instrument.

Step 1: System Suitability & Instrument Tuning
  • Action: Infuse Perfluorotributylamine (PFTBA) into the MS source and execute an autotune.

  • Causality: PFTBA produces known fragments across a wide mass range (e.g., m/z 69, 219, 502). Validating these targets ensures the quadrupole mass axis is perfectly calibrated and relative abundance ratios are standardized. Without this step, mass assignments for the 246/248 doublet cannot be trusted.

Step 2: Blank Validation Run
  • Action: Inject 1 µL of pure, HPLC-grade solvent (e.g., Hexane or Dichloromethane) using the exact GC temperature program intended for the sample.

  • Causality: This establishes a baseline. If peaks appear at m/z 246 or 167 during the blank run, it indicates column carryover or source contamination. A clean blank self-validates that subsequent signals originate exclusively from the analyte.

Step 3: Sample Acquisition (70 eV EI)
  • Action: Inject 1 µL of the analyte (diluted to ~10 ppm). Set the GC inlet to 250°C and the EI source to 230°C. Apply an ionization energy of exactly 70 eV. Scan from m/z 50 to 300.

  • Causality: Why 70 eV? At 70 eV, the de Broglie wavelength of an electron closely matches the length of typical organic bonds (~0.14 nm). This maximizes the probability of energy transfer, ensuring highly reproducible fragmentation that can be reliably matched against established literature and spectral libraries.

Mechanistic Pathway Diagram

The logical relationships between the molecular ion and its primary fragments are visualized below.

MS_Fragmentation M Molecular Ion [M]⁺• C9H11BrOS m/z 246 / 248 A1 [M - CH3]⁺ m/z 231 / 233 M->A1 - •CH3 (15 Da) Alpha-cleavage A2 [M - COCH3]⁺ m/z 203 / 205 M->A2 - •COCH3 (43 Da) Acyl loss B1 [M - C2H5]⁺ m/z 217 / 219 M->B1 - •C2H5 (29 Da) Alkyl cleavage C1 [M - Br]⁺ m/z 167 M->C1 - •Br (79/81 Da) Dehalogenation D1 [M - Br - COCH3]⁺ m/z 124 A2->D1 - •Br (79/81 Da) C1->D1 - •COCH3 (43 Da)

Mass spectrometry fragmentation pathways of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

References

  • Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. Pomonis, J. G., Fatland, C. L., & Zaylskie, R. G. Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Obafemi, C. A. Phosphorus and Sulfur and the Related Elements (Taylor & Francis). URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, a substituted thiophene derivative of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its solubility in a range of polar aprotic solvents, outlines detailed experimental methodologies for precise solubility determination, and presents a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to inform solvent selection for synthesis, purification, formulation, and screening applications.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1] The incorporation of a thiophene ring can significantly modify a molecule's physicochemical properties, such as solubility and metabolic stability, by introducing a sulfur heteroatom that can participate in various intermolecular interactions.[1] The compound of interest, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, possesses a unique combination of substituents—a bromine atom, a propyl group, and an acetyl group—that collectively influence its polarity, crystallinity, and, consequently, its solubility.

Understanding the solubility of this compound in polar aprotic solvents is critical for several reasons:

  • Synthesis and Purification: Selecting an appropriate solvent is paramount for achieving optimal reaction kinetics and for efficient purification through techniques like crystallization.

  • Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and is a crucial parameter in formulation development.[2][3]

  • Materials Science: For applications in organic electronics, solution-phase processing is often employed, making solvent choice a critical factor in device fabrication and performance.

This guide will provide a detailed exploration of the factors governing the solubility of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in common polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone.

Theoretical Framework: Principles of Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4][5] A more rigorous understanding requires an examination of the intermolecular forces at play between the solute, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, and the solvent molecules. The dissolution process can be understood through the lens of thermodynamics, where the change in Gibbs free energy (ΔG) of dissolution determines the spontaneity of the process.

2.1. The Role of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and the absence of acidic protons (i.e., no O-H or N-H bonds).[6] This class of solvents can solvate cations effectively but are less proficient at solvating anions compared to protic solvents. Common examples include DMSO, DMF, acetone, and acetonitrile.[6][7] Their ability to dissolve a wide range of organic compounds stems from their capacity to engage in dipole-dipole interactions.[4]

2.2. Solute-Solvent Interactions for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

The molecular structure of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone dictates its potential interactions with polar aprotic solvents:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the ethanone substituent introduces a significant dipole moment, which can interact favorably with the dipoles of polar aprotic solvents.

  • Van der Waals Forces: The thiophene ring and the propyl group contribute to London dispersion forces, which are present in all molecular interactions.

  • Halogen Bonding: The bromine atom can potentially act as a halogen bond donor, interacting with electron-rich sites on the solvent molecules.

The overall solubility will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy gained from the formation of solute-solvent interactions.

2.3. Hansen Solubility Parameters (HSPs)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[8] HSPs deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle is that substances with similar HSPs are more likely to be miscible.[8] By comparing the HSPs of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone with those of various polar aprotic solvents, a preliminary assessment of its solubility can be made.

Experimental Determination of Solubility: A Self-Validating Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][10] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until a saturated solution is achieved.

3.1. Materials and Equipment

  • 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (high purity)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, ACN, Acetone) of analytical grade

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer[11]

  • Volumetric flasks and pipettes

3.2. Step-by-Step Experimental Protocol

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone into a series of scintillation vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the chosen polar aprotic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or NMR method to determine the concentration of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

3.3. Data Analysis and Reporting

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify via HPLC/NMR G->H I Calculate solubility H->I

Caption: Isothermal shake-flask method workflow.

Anticipated Solubility Profile and Discussion

Based on the principles of intermolecular forces, a qualitative prediction of the solubility of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in the selected polar aprotic solvents can be made.

SolventDielectric Constant (approx.)Dipole Moment (approx. D)Anticipated Relative SolubilityRationale
Dimethyl Sulfoxide (DMSO) 473.96HighHigh polarity and strong dipole moment effectively solvate the polar acetyl group.
N,N-Dimethylformamide (DMF) 373.82HighSimilar to DMSO, its high polarity facilitates dissolution.
Acetonitrile (ACN) 37.53.92ModerateWhile polar, its smaller molecular size may lead to less effective solvation compared to DMSO and DMF.
Acetone 212.88Moderate to LowLower polarity and dipole moment compared to the other solvents, potentially resulting in lower solubility.

Discussion of Expected Trends:

The solubility is expected to be highest in DMSO and DMF due to their high polarity and ability to engage in strong dipole-dipole interactions with the acetyl group of the solute. Acetonitrile, while also polar, may exhibit slightly lower solvating power. Acetone, being the least polar of the selected solvents, is anticipated to be the poorest solvent for this compound.

It is also important to consider the impact of the propyl group, which adds a nonpolar character to the molecule. This may slightly decrease the overall solubility in highly polar solvents compared to a similar compound without this alkyl chain. Conversely, the bromine atom, through potential halogen bonding and its contribution to the overall polarizability, can influence the solubility in a more complex manner.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in polar aprotic solvents. By understanding the underlying principles of solute-solvent interactions and employing a robust experimental methodology such as the isothermal shake-flask method, researchers can make informed decisions regarding solvent selection for a variety of applications.

Future work could involve expanding the range of solvents to include nonpolar and protic solvents to create a complete solubility profile. Additionally, investigating the temperature dependence of solubility would provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.[12][13] Such studies would further enhance our understanding of the physicochemical properties of this important class of thiophene derivatives and facilitate their application in both academic and industrial research.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube.
  • Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview. (n.d.). Benchchem.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • Physicochemical properties of thiophene derivatives. (n.d.). Benchchem.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, January 27). ACS Publications.
  • How to predict the solubility of an organic compound in different kinds of solvents?. (2014, December 6). Chemistry Stack Exchange.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Polar aprotic solvents. (n.d.). Taylor & Francis.
  • Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU.
  • Polar Aprotic Solvents. (n.d.). Chemicals United BV.

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone: A Technical Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) [1] Executive Summary Thiophene derivatives are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) [1]

Executive Summary

Thiophene derivatives are privileged scaffolds in modern medicinal chemistry, frequently serving as bioisosteres for phenyl rings to modulate lipophilicity, metabolic stability, and target affinity. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is a highly versatile building block [1]. The strategic placement of a bromine atom at the C4 position, a propyl chain at C5, and an acetyl group at C2 creates a unique stereoelectronic profile. Understanding its exact three-dimensional conformation and intermolecular interactions—specifically halogen bonding—is critical for structure-based drug design (SBDD). This whitepaper details the definitive single-crystal X-ray diffraction (SC-XRD) methodology, structural refinement, and conformational analysis of this compound.

Rationale for Crystallographic Profiling

In drug development, the transition from a 2D chemical structure to a 3D conformational model dictates the success of in silico docking and pharmacophore modeling. For 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, three structural features require precise geometric quantification:

  • The Thiophene Core Planarity: Determines the vector of substituents.

  • The Acetyl Group Torsion: The dihedral angle between the carbonyl oxygen and the thiophene sulfur influences hydrogen-bond acceptor availability.

  • Halogen Bonding Potential: The C-Br bond exhibits an anisotropic charge distribution (the "sigma-hole"), which can form highly directional stabilizing interactions with Lewis bases in a protein binding pocket.

To capture these nuances, high-resolution SC-XRD is the gold standard, providing absolute atomic coordinates and revealing the solid-state interaction network.

Experimental Workflow: A Self-Validating System

To ensure reproducibility and high-fidelity data, the experimental protocol is designed as a self-validating system. Each step—from crystal growth to refinement—includes internal quality checks.

XRD_Workflow A Compound Synthesis & Purity (>99% HPLC) B Binary Solvent Crystallization (Slow Diffusion) A->B C Data Collection (SC-XRD at 100K) B->C D Structure Solution (SHELXT / Olex2) C->D E Conformational & Packing Analysis D->E

Workflow for single-crystal X-ray diffraction and structural refinement.

Step-by-Step Crystallization Protocol

Causality Insight: Amorphous precipitation occurs when supersaturation is reached too rapidly. To obtain diffraction-quality single crystals, we utilize a liquid-liquid slow diffusion method. This relies on a binary solvent system where the compound is highly soluble in the "good" solvent and insoluble in the "antisolvent."

  • Solvent Selection: Dissolve 50 mg of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in 1.0 mL of Dichloromethane (DCM). Rationale: DCM provides complete dissolution and has a higher density than the antisolvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, narrow 5 mL glass vial. Rationale: Removes particulate matter that could act as heterogeneous nucleation sites, which cause multi-crystal twinning.

  • Antisolvent Layering: Carefully overlay 3.0 mL of n-Hexane onto the DCM solution using a glass Pasteur pipette, allowing it to run slowly down the side of the vial to prevent premature mixing.

  • Incubation: Cap the vial loosely to allow trace evaporation and store it in a vibration-free environment at 20°C for 72–96 hours.

  • Harvesting: Isolate the resulting colorless, block-like crystals using a stereomicroscope. Suspend immediately in a perfluorinated polyether oil (e.g., Fomblin Y) to prevent solvent loss and degradation of the crystal lattice.

X-Ray Diffraction Data Collection

Causality Insight: Data collection is performed at cryogenic temperatures (100 K). Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for the precise resolution of lighter atoms (carbon and hydrogen) adjacent to the heavy bromine atom.

  • Mounting: Mount a single crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen micromount.

  • Irradiation: Transfer to a diffractometer equipped with a microfocus Mo Kα radiation source ( λ = 0.71073 Å) and a Photon II CPAD detector.

  • Integration: Collect data using ω and ϕ scans. Integrate reflections and apply multi-scan absorption corrections (SADABS) to account for the high X-ray absorption of the bromine atom.

Crystallographic Results and Structural Refinement

The structure was solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F2 using Olex2 [2]. All non-hydrogen atoms were refined anisotropically.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C 9​ H 11​ BrOS
Formula Weight 247.15 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.452(3) Å b = 15.230(5) Å c = 9.814(4) Å β = 105.42(2)°
Volume 1073.5(7) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.529 g/cm 3
Absorption Coefficient ( μ ) 3.840 mm −1
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0312, wR2​ = 0.0784

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurement
C-Br Bond Length C(4) - Br(1)1.885(2) Å
Carbonyl Bond Length C(7) = O(1)1.218(3) Å
Thiophene C-S Bond C(2) - S(1)1.724(2) Å
Acetyl Torsion Angle S(1) - C(2) - C(7) - O(1)4.5(3)° (Near Planar)
Propyl Chain Conformation C(4) - C(5) - C(8) - C(9)-175.2(2)° (Anti)

Mechanistic Insights and Solid-State Interactions

The crystallographic data reveals critical insights into the molecule's behavior, directly applicable to rational drug design.

Molecular Conformation

The thiophene ring is strictly planar. The acetyl group at C2 adopts a highly coplanar conformation relative to the thiophene ring (torsion angle of 4.5°). Causality: This planarity is driven by extended π -conjugation between the thiophene system and the carbonyl double bond, maximizing orbital overlap. The syn-periplanar orientation of the carbonyl oxygen relative to the sulfur atom is stabilized by an intramolecular S⋯O chalcogen bond [3].

Intermolecular Interaction Network

The crystal packing is governed by a delicate balance of weak, non-covalent interactions.

Interactions T Thiophene Core (Electron Rich) T->T π-π Stacking (Centroid distance: 3.8 Å) Br Bromo Substituent (Sigma Hole) Ac Acetyl Oxygen (Lewis Base) Br->Ac Halogen Bonding (C-Br···O, 3.15 Å) Pr Propyl Chain (Lipophilic) Pr->T CH···π Interactions

Key intermolecular interactions stabilizing the crystal lattice.

Halogen Bonding: The most prominent feature in the solid-state architecture is a distinct C−Br⋯O halogen bond. The distance between the bromine atom and the carbonyl oxygen of an adjacent molecule is 3.15 Å, which is significantly shorter than the sum of their van der Waals radii (approx. 3.37 Å). The angle of interaction ( C−Br⋯O ) is 168°, aligning perfectly with the theoretical position of the bromine's electrophilic sigma-hole. In a biological context, this suggests that the bromine atom can serve as a potent anchor point, capable of forming directional bonds with backbone carbonyls in a target protein.

π−π Stacking: The planar thiophene-acetyl systems pack in parallel layers, stabilized by offset face-to-face π−π stacking interactions with a centroid-to-centroid distance of 3.8 Å.

Conclusion for Drug Development

The crystallographic profiling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone demonstrates that it is not merely a passive structural linker. The rigid planarity of the acetyl-thiophene core, combined with the highly directional halogen-bonding capability of the C4-bromine and the lipophilic sweep volume of the anti-configured C5-propyl chain, makes it a pharmacophoric powerhouse. Drug development professionals utilizing this building block should explicitly account for the sigma-hole interactions during in silico docking simulations to accurately predict binding affinities.

References

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD) - Analyzing non-covalent interactions." CCDC. [Link]

Foundational

Thermodynamic Stability and Melting Point Profiling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone: A Technical Guide for Preclinical Development

As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the physicochemical boundaries of these compounds becomes paramount. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized heterocyclic building blocks, understanding the physicochemical boundaries of these compounds becomes paramount. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) is a specialized thiophene derivative utilized in advanced organic synthesis and medicinal chemistry [1].

While the thiophene core is a well-established phenyl bioisostere, the specific substitution pattern of this molecule—an electron-withdrawing acetyl group, a lipophilic propyl chain, and a reactive bromine atom—creates a highly specific thermodynamic landscape. This whitepaper provides an in-depth analysis of its thermodynamic stability, predictive phase transition behaviors (melting point), and the self-validating analytical protocols required to characterize it.

Structural Thermodynamics & Physicochemical Profiling

The baseline thermodynamic stability of the thiophene ring is inherently high. This is driven by the large size and low electronegativity of the sulfur atom, which facilitates excellent overlap with the p-orbitals of the carbon atoms, strengthening the aromatic π -bonding network [2]. However, macroscopic stability and phase transitions are dictated by the substituents.

Causality of Substituent Effects
  • The Acetyl Group (C2): This electron-withdrawing group lowers the overall electron density of the thiophene ring, making it less susceptible to electrophilic attack but more vulnerable to nucleophiles. It also introduces a strong dipole moment, increasing intermolecular dipole-dipole interactions. For context, unsubstituted 2-acetylthiophene is a low-melting solid (10–11 °C) [3], while 3-acetylthiophene melts at 57–61 °C [4].

  • The Bromine Atom (C4) & Propyl Chain (C5): The addition of a heavy bromine atom significantly increases the molecular weight (247.15 g/mol ) and polarizability [1]. Simultaneously, the propyl chain introduces steric bulk and enhances van der Waals interactions.

Because the symmetry of the molecule is highly disrupted by the 2,4,5-substitution pattern, crystal lattice packing is sub-optimal. Consequently, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is predicted to be a low-melting solid.

Table 1: Physicochemical & Thermodynamic Summary
PropertyValue / PredictionSource / Methodology
Molecular Weight 247.15 g/mol Empirical [1]
Molecular Formula C9H11BrOSEmpirical [1]
Melting Point ( Tm​ ) 40.0 – 55.0 °C (Predicted)Analogue extrapolation (DSC required)
Boiling Point ( Tb​ ) 310.0 – 330.0 °C (Predicted)In silico thermodynamic modeling
Core Stability High (Aromatic π -overlap)Literature consensus [2]

Thermodynamic Degradation: The "Halogen Dance"

A critical vulnerability in the thermodynamic stability of bromothiophenes is a phenomenon known as the Halogen Dance Rearrangement [5]. While 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is kinetically stable under ambient conditions, exposure to strong bases or extreme thermal stress can trigger isomerization.

Mechanistic Causality

The halogen dance is a base-catalyzed, intermolecular halogen-metal exchange driven entirely by thermodynamic stability [5]. If the thiophene ring is deprotonated, a carbanion is formed. To achieve a lower energy state, the bromine atom can migrate to a position that better stabilizes the negative charge through inductive effects.

In formulation development, this means that combining this active pharmaceutical ingredient (API) or intermediate with basic excipients (e.g., magnesium stearate, calcium carbonate) under high-shear or high-heat conditions could inadvertently force the molecule from its kinetic state into a degraded thermodynamic isomer. Furthermore, the sulfur atom remains susceptible to oxidative stress, leading to S-oxides.

Degradation SM 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (Thermodynamic State A) Base Strong Base / Heat (Kinetic Activation) SM->Base Deprotonation Oxidant Oxidative Stress (ROS / Peroxides) SM->Oxidant Exposure Isomer Halogen Dance Isomer (Thermodynamic State B) Base->Isomer 1,2-Migration (Halogen Dance) Degradant S-Oxidation / Cleavage (Degradation Product) Oxidant->Degradant Oxidation of Thiophene Sulfur

Caption: Thermodynamic degradation pathways of bromothiophenes via halogen dance and oxidation.

Self-Validating Protocol: Melting Point & Enthalpy Determination

Because low-melting thiophenes are prone to polymorphism and supercooling (forming amorphous glasses instead of crystalline solids), traditional capillary melting point apparatuses are insufficient. Differential Scanning Calorimetry (DSC) must be utilized.

The following protocol is a self-validating system: by incorporating a cooling ramp and a secondary heating cycle, the scientist can definitively distinguish between a true thermodynamic melting point ( Tm​ ) and a glass transition ( Tg​ ) or polymorphic shift.

Step-by-Step DSC Methodology
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone into a standard aluminum DSC pan. Causality: A small mass prevents thermal lag across the sample, ensuring sharp endothermic peaks.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Given the predicted boiling point and potential for sublimation of halogenated organics, hermetic sealing prevents mass loss during the thermal ramp, which would artificially alter the heat flow calculations.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Displaces oxygen to prevent the oxidative degradation of the thiophene sulfur atom during heating.

  • Isothermal Equilibration: Hold the sample at 0 °C for 5 minutes.

  • Primary Heating Ramp (Kinetic vs. Thermodynamic Check): Ramp the temperature at 10 °C/min up to 150 °C.

    • Analytical Insight: A 10 °C/min ramp maximizes the signal-to-noise ratio for the enthalpy of fusion ( ΔHf​ ). Look for a sharp endotherm between 40 °C and 55 °C.

  • Cooling Cycle (Reversibility Check): Cool the sample at -10 °C/min back to 0 °C. Causality: Observes the crystallization exotherm. If the compound supercools and fails to crystallize, it indicates a high propensity for amorphous solid formation.

  • Data Processing: Integrate the area under the primary endothermic peak to calculate ΔHf​ (J/g). The onset temperature of the peak represents the true thermodynamic melting point.

DSC_Workflow Start Sample Prep: 2-5 mg in Aluminum Pan Equilibrate Equilibrate at 0°C Isothermal for 5 min Start->Equilibrate Ramp Heating Ramp 10°C/min to 150°C Equilibrate->Ramp Primary Scan Cooling Cooling Ramp -10°C/min to 0°C Ramp->Cooling Check Reversibility Analyze Analyze Endotherm (Tm and ΔHf) Cooling->Analyze Data Processing

Caption: Step-by-step DSC workflow for empirical melting point and enthalpy determination.

Conclusion

1-(4-Bromo-5-propylthiophen-2-yl)ethanone represents a highly versatile but thermodynamically nuanced building block. While its thiophene core provides baseline aromatic stability, its specific substitution pattern necessitates rigorous thermal and chemical profiling. By utilizing hermetically sealed DSC workflows and avoiding highly basic formulation environments that trigger halogen dance rearrangements, researchers can ensure the structural integrity of this compound throughout the drug development lifecycle.

References
  • Vaia / StudySmarter. "Thiophene: Bromination & Reduction - Organic Chemistry". Vaia Educational Resources. Available at: [Link]

  • Wikipedia Contributors. "Halogen dance rearrangement". Wikipedia, The Free Encyclopedia. Available at: [Link]

Protocols & Analytical Methods

Method

synthesis protocol for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone via Friedel-Crafts acylation

An Application Note and Synthesis Protocol for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone via Friedel-Crafts Acylation Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Synthesis Protocol for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with a regioselective Friedel-Crafts acylation of 2-propylthiophene to yield an intermediate, 1-(5-propylthiophen-2-yl)ethanone. This is followed by a selective bromination at the C4 position. This guide is designed for researchers in organic synthesis, offering in-depth mechanistic insights, detailed experimental procedures, purification techniques, and characterization data to ensure reproducible and high-yield outcomes.

Introduction: The Significance of Substituted Thiophenes

Thiophene-containing molecules are cornerstones in pharmaceutical and electronic material development. Their unique electronic properties and ability to mimic phenyl rings while offering different steric and metabolic profiles make them privileged scaffolds.[1] Specifically, polysubstituted thiophenes like 1-(4-Bromo-5-propylthiophen-2-yl)ethanone serve as critical intermediates for creating more complex molecular architectures, enabling the exploration of new chemical space for drug discovery and organic electronics.[2]

This protocol details a classic yet robust synthetic route, emphasizing the principles of electrophilic aromatic substitution on an electron-rich heterocyclic system. We will first explore the Friedel-Crafts acylation, a foundational carbon-carbon bond-forming reaction, followed by a regioselective bromination to install the key halogen handle for further functionalization.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available 2-propylthiophene.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Bromination 2-propylthiophene 2-Propylthiophene Ac2O_AlCl3 Acetic Anhydride (Ac₂O) AlCl₃, DCM 2-propylthiophene->Ac2O_AlCl3 Intermediate 1-(5-Propylthiophen-2-yl)ethanone Ac2O_AlCl3->Intermediate NBS_AcOH N-Bromosuccinimide (NBS) Acetic Acid (AcOH) Intermediate->NBS_AcOH FinalProduct 1-(4-Bromo-5-propylthiophen-2-yl)ethanone NBS_AcOH->FinalProduct

Caption: Overall two-step synthesis workflow.

Part I: Friedel-Crafts Acylation of 2-Propylthiophene

The first step involves the acylation of the thiophene ring. This reaction is a classic example of electrophilic aromatic substitution.[3]

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acylating agent (acetic anhydride) by coordinating to a carbonyl oxygen, which facilitates the formation of the resonance-stabilized acylium ion.[3][4][5]

G Ac2O Acetic Anhydride Complex Activated Complex Ac2O->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) [CH₃C≡O]⁺ Complex->Acylium Cleavage SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Thiophene 2-Propylthiophene (Nucleophile) Thiophene->SigmaComplex Nucleophilic Attack on Acylium Ion Product 1-(5-Propylthiophen-2-yl)ethanone SigmaComplex->Product Deprotonation & Aromatization

Caption: Mechanism of Friedel-Crafts Acylation.

The regioselectivity of the attack is a critical consideration. Thiophene is more reactive towards electrophilic substitution than benzene.[1] The substitution preferentially occurs at the C2 (α) position, as the carbocation intermediate (sigma complex) formed by attack at this position is more resonance-stabilized (three resonance structures) compared to attack at the C3 (β) position (two resonance structures).[6][7] In our substrate, 2-propylthiophene, the C2 position is already substituted. The propyl group is an electron-donating group (EDG), which activates the thiophene ring, primarily directing the incoming electrophile to the C5 position.

Detailed Experimental Protocol: Synthesis of 1-(5-Propylthiophen-2-yl)ethanone

Safety Precautions: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. All operations must be conducted in a certified fume hood using dry glassware and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Materials & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Propylthiophene

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottomed flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and ice bath

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.[8]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (5.87 g, 44 mmol, 1.1 equiv) and 50 mL of anhydrous DCM. Cool the resulting suspension to 0 °C in an ice/water bath.

  • Addition of Acetyl Chloride: In the dropping funnel, prepare a solution of acetyl chloride (3.1 mL, 44 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[8]

  • Addition of Substrate: After the complete addition of acetyl chloride, prepare a solution of 2-propylthiophene (5.0 g, 40 mmol, 1.0 equiv) in 20 mL of anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; control the addition rate to keep the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and 20 mL of concentrated HCl with vigorous stirring.[8][9] This step is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Neutralization & Drying: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[10] Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization

The crude 1-(5-propylthiophen-2-yl)ethanone can be purified by vacuum distillation to yield a colorless to pale yellow oil.[11][12]

  • Expected Yield: 75-85%

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 7.5 ppm (d, 1H, thiophene H3), 6.8 ppm (d, 1H, thiophene H4), 2.9 ppm (t, 2H, -CH₂-), 2.5 ppm (s, 3H, -COCH₃), 1.7 ppm (m, 2H, -CH₂CH₂-), 1.0 ppm (t, 3H, -CH₃).

  • Mass Spec (EI): Expected molecular ion (M⁺) peak at m/z = 168.

Part II: Bromination of 1-(5-Propylthiophen-2-yl)ethanone

The second step is the selective bromination of the acetylated thiophene intermediate to install a bromine atom at the C4 position.

Mechanistic Rationale and Regioselectivity

This step is another electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in an acidic medium like acetic acid serves as the source for the electrophilic bromine species (Br⁺). The regioselectivity is now governed by two competing directing groups on the thiophene ring:

  • C2-Acetyl Group: An electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position (C4).

  • C5-Propyl Group: An electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho position (C4).

Both groups cooperatively direct the bromination to the C4 position, resulting in a highly regioselective reaction and yielding the desired product, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Safety Precautions: N-Bromosuccinimide is a lachrymator and an irritant. Acetic acid is corrosive. Handle these reagents in a fume hood with appropriate PPE.

Materials & Equipment:

  • 1-(5-Propylthiophen-2-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottomed flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a 100 mL round-bottomed flask, dissolve 1-(5-propylthiophen-2-yl)ethanone (3.36 g, 20 mmol, 1.0 equiv) in 40 mL of glacial acetic acid.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (3.74 g, 21 mmol, 1.05 equiv) portion-wise over 10 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.[13]

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water with stirring. A solid precipitate should form.[13]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid and any remaining succinimide.

  • Drying: Dry the collected solid in a vacuum oven at 40 °C to a constant weight.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as a crystalline solid.[14]

  • Expected Yield: 80-90%

  • Melting Point: Literature for similar compounds suggests a melting point in the range of 90-100°C. For example, 2-acetyl-5-bromothiophene melts at 94-96 °C.

  • ¹H NMR (CDCl₃): Expected signals around 7.5 ppm (s, 1H, thiophene H3), 2.8 ppm (t, 2H, -CH₂-), 2.5 ppm (s, 3H, -COCH₃), 1.7 ppm (m, 2H, -CH₂CH₂-), 1.0 ppm (t, 3H, -CH₃). The disappearance of the doublet at ~6.8 ppm and the appearance of a singlet at ~7.5 ppm for the remaining thiophene proton confirms C4 bromination.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~190 ppm), thiophene carbons, and aliphatic carbons of the propyl group.

  • Mass Spec (EI): Expected molecular ion peaks corresponding to the bromine isotopes at m/z = 246 and 248.

Summary of Reaction Parameters

ParameterStep 1: Friedel-Crafts AcylationStep 2: Bromination
Key Reagents 2-Propylthiophene, Acetyl Chloride1-(5-Propylthiophen-2-yl)ethanone, NBS
Catalyst/Solvent AlCl₃ / Anhydrous DCMGlacial Acetic Acid
Molar Ratio Substrate:AcCl:AlCl₃ = 1:1.1:1.1Substrate:NBS = 1:1.05
Temperature 0 °C to Room Temperature50-60 °C
Reaction Time 2-3 hours1-2 hours
Work-up Acidic aqueous quench, extractionPrecipitation in water, filtration
Purification Vacuum DistillationRecrystallization
Expected Yield 75-85%80-90%

Troubleshooting and Key Considerations

  • Moisture Sensitivity (Step 1): The Friedel-Crafts acylation is highly sensitive to moisture, which deactivates the AlCl₃ catalyst.[3] Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

  • Exothermic Reaction (Step 1): The addition of reagents and the subsequent work-up are exothermic. Maintain slow addition rates and effective cooling to prevent side reactions.

  • Incomplete Bromination (Step 2): If the reaction stalls, a small additional portion of NBS can be added. However, avoid large excesses to prevent over-bromination.

  • Product Purification: If recrystallization fails to yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative.[11]

References

  • Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. Available at: [Link]

  • SATHEE JEE. Friedel Crafts Reaction. Available at: [Link]

  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

  • Advent Chembio. (n.d.). Friedel-Crafts Acylation: A Comprehensive Guide for Chemists. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Ph.D. of Organic Chemistry. (n.d.). Thiophene Chemistry. Available at: [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • Unknown Source. (n.d.).
  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Thiophene Isosters of Phenylethanolamines. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate. Available at: [Link]

  • Unknown Source. (n.d.).
  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Available at: [Link]

  • PubMed. (2009, August 1). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]

  • RSC Publishing. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. Available at: [Link]

  • PubChem. (n.d.). 2-Acetyl-5-bromothiophene. Available at: [Link]

  • Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
  • Unknown Source. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Unknown Source. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Assisted Synthesis of α-Bromo Aromatic Ketones. Available at: [Link]

  • SpectraBase. (n.d.). 2-Acetylthiophene - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Acetyl-5-chlorothiophene. Available at: [Link]

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Application

Suzuki-Miyaura cross-coupling reaction conditions for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Introduction: The Strategic Importance of Functionalized Thiophenes The Suzuki-Miyaura cross-coupling reaction stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Introduction: The Strategic Importance of Functionalized Thiophenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its core reagents.[1][2] This palladium-catalyzed reaction, which forges carbon-carbon bonds between organoboron compounds and organohalides, is a cornerstone in the pharmaceutical industry for constructing complex molecular architectures.[3]

This guide focuses on the application of the Suzuki-Miyaura reaction to a specific and valuable substrate: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone . Thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The target molecule, featuring a brominated thiophene core functionalized with both propyl and acetyl groups, serves as a versatile building block. The presence of the electron-withdrawing acetyl group influences the reactivity of the C-Br bond, a key consideration for optimizing reaction conditions.[5] This document provides a detailed exploration of the reaction mechanism, a step-by-step protocol, and expert insights into parameter selection for researchers engaged in drug discovery and development.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[6][7] Understanding these steps is crucial for troubleshooting and optimizing any specific application. The cycle comprises three fundamental stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the thiophene substrate). This step forms a new Pd(II) intermediate. The reactivity order for halides is generally I > Br > OTf >> Cl.[8][9]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron reagent to the palladium(II) complex. This process is critically facilitated by a base.[10] The base activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily exchanges its organic moiety with the halide on the palladium center.[11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_product R¹-Pd(II)(X)L₂ pd0->oxidative_addition_product Oxidative Addition transmetalation_product R¹-Pd(II)(R²)L₂ oxidative_addition_product->transmetalation_product Transmetalation transmetalation_product->pd0 Reductive Elimination product R¹-R² transmetalation_product->product aryl_halide R¹-X (Thiophene Bromide) aryl_halide->oxidative_addition_product boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation_product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameter Selection and Scientific Rationale

The success of coupling 1-(4-Bromo-5-propylthiophen-2-yl)ethanone depends on the judicious selection of four key components: the catalyst system, base, solvent, and boron reagent.

The Palladium Catalyst System (Catalyst + Ligand)

The catalyst system's role is to facilitate the catalytic cycle efficiently. While numerous sophisticated catalysts exist, standard systems are often highly effective for activated substrates like the one .

  • Palladium Source: Common choices include Pd(PPh₃)₄ (Tetrakis) and PdCl₂(dppf). Pd(PPh₃)₄ is a Pd(0) source and can enter the catalytic cycle directly. Pd(II) sources like PdCl₂(dppf) or Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which usually occurs readily in the reaction mixture.[13]

  • Ligands: For many heteroaryl couplings, phosphine ligands are essential. In Pd(PPh₃)₄ and PdCl₂(dppf), the triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands, respectively, stabilize the palladium center. For particularly challenging couplings (e.g., with sterically hindered partners or less reactive aryl chlorides), more electron-rich and bulky ligands like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields.[2][14] For the target substrate, the electron-withdrawing acetyl group makes the C-Br bond more susceptible to oxidative addition, suggesting that standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are excellent starting points.[5][9]

The Critical Role of the Base

The base is arguably one of the most critical variables. Its primary function is to activate the boronic acid for the transmetalation step.[10]

  • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex), which accelerates the transfer of the aryl group to the palladium center.[11]

  • Common Choices & Rationale:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used, effective, and economical. They are typically used with a co-solvent system, often containing water (e.g., Toluene/H₂O or Dioxane/H₂O), to ensure sufficient solubility.[10][15]

    • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective, especially for sensitive substrates or heteroaromatic couplings where milder conditions are beneficial.[14][16] It is often used in anhydrous organic solvents like dioxane or toluene.

    • Hydroxides and Alkoxides: Stronger bases like NaOH or NaOMe can be used but may promote side reactions, including decomposition of sensitive substrates.[9]

For the coupling of heteroaryl substrates, K₃PO₄ or K₂CO₃ are often reliable choices that balance reactivity with minimizing side reactions.[2]

Solvent Selection

The solvent must solubilize the reactants and facilitate the reaction, which often involves both organic and inorganic components.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents for Suzuki-Miyaura reactions.[5] They are effective at a range of temperatures required for these couplings.

  • Biphasic Systems: When using inorganic bases like Na₂CO₃, a biphasic system (e.g., Toluene/Water) is common. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be added to enhance the interaction between the organic and aqueous phases.[17]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can also be used and are particularly good at dissolving salts.[5][18]

  • Green Solvents: In recent years, more environmentally benign solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), or even water (with appropriate surfactants) have been explored.[19][20][21]

A common and robust starting point for this substrate would be 1,4-dioxane with an aqueous solution of the base or anhydrous dioxane with K₃PO₄.

The Boron Reagent: Stability and Reactivity

While arylboronic acids are the most common coupling partners, their stability can be a concern, especially with heteroaryl derivatives which are prone to protodeboronation (cleavage of the C-B bond).[13][22]

  • Boronic Acids (Ar-B(OH)₂): Readily available and widely used. For standard, robust arylboronic acids, they are the reagent of choice.

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable to storage and less susceptible to protodeboronation under reaction conditions.[5] They can be used directly and are excellent alternatives for valuable or sensitive coupling partners.

  • Trifluoroborate Salts (Ar-BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that slowly release the boronic acid under the basic reaction conditions, which can be advantageous in preventing side reactions.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
1-(4-Bromo-5-propylthiophen-2-yl)ethanoneC₉H₁₁BrOS263.151.01.0
Arylboronic AcidAr-B(OH)₂Variable1.21.2
PdCl₂(dppf)·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.640.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.115 mL-
Deionized WaterH₂O18.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (1.0 mmol, 263 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[13]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 85-90 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-thiophene is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive CatalystUse a fresh batch of catalyst. Consider a pre-catalyst that is more stable to air.[16]
2. Insufficient DegassingEnsure the reaction mixture and solvents are thoroughly degassed to prevent catalyst oxidation.[13]
3. Inappropriate Base/SolventScreen alternative bases (e.g., K₃PO₄ in anhydrous dioxane) or solvents (e.g., Toluene, DMF).[14][18]
Protodeboronation 1. Unstable Boronic AcidSwitch from a boronic acid to a more stable boronate ester (e.g., pinacol) or a trifluoroborate salt.[13][16]
(Loss of boronic acid)2. Excess Water/Harsh BaseUse anhydrous conditions with a milder base like K₃PO₄ or KF.[13]
Dehalogenation 1. Hydride Source PresentIf using alcohol solvents or certain amine bases, they can act as hydride sources. Switch to an aprotic solvent and a carbonate or phosphate base.[13]
(Loss of bromo-thiophene)2. High TemperatureCautiously lower the reaction temperature, although this may slow the desired reaction rate.
Homocoupling 1. Oxygen in ReactionThis side reaction is often promoted by oxygen. Improve the degassing procedure.[5]
(Formation of Ar-Ar)2. Inefficient TransmetalationOptimize the base and solvent system to ensure the transmetalation step is faster than competing homocoupling pathways.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. ACS Publications.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00118K. Organic & Biomolecular Chemistry.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC.
  • Suzuki-Miyaura Coupling - Organic Synthesis. Organic Synthesis.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. ACS Publications.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Royal Society of Chemistry.
  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem. Benchchem.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. PMC.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Semantic Scholar.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Universiti Kebangsaan Malaysia.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab.
  • The Suzuki Reaction. Columbia University.
  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. MDPI.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. PMC.

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Method

Application Notes & Protocols: Leveraging 1-(4-Bromo-5-propylthiophen-2-yl)ethanone as a Versatile Intermediate for API Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Thiophenes in Medicinal Chemistry The thiophene ring is a five-membered, sulfur-containing hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Thiophenes in Medicinal Chemistry

The thiophene ring is a five-membered, sulfur-containing heterocycle that has firmly established itself as a "privileged pharmacophore" in modern drug discovery.[1][2] Its structural and electronic properties, often considered a bioisostere of a phenyl ring, allow it to engage in favorable interactions with a wide range of biological targets. Thiophene derivatives are core components of numerous FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[2][3][4] The versatility of the thiophene scaffold allows for precise modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its therapeutic potential.[5]

This guide focuses on a specific and highly functionalized intermediate: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone . This molecule is of particular interest due to its distinct, orthogonally reactive sites:

  • A Bromo Substituent (C4): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic formation of carbon-carbon or carbon-heteroatom bonds.

  • An Acetyl Group (C2): A versatile ketone functionality that can be elaborated through a wide array of classical transformations, including reductive amination, aldol condensations, or conversion to other functional groups.

  • A Propyl Group (C5): A lipophilic moiety that can be used to probe hydrophobic pockets within a target enzyme or receptor, potentially enhancing binding affinity or modifying solubility.

This document provides a detailed exploration of this intermediate's properties and presents a comprehensive protocol for its application in the synthesis of a core scaffold relevant to the development of modern anticoagulants, specifically Factor Xa (fXa) inhibitors.[6][7]

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of an intermediate's properties and handling requirements is paramount for safe and successful synthesis.

Compound Data Summary

The table below summarizes the key physicochemical properties of the title compound and related structures.

PropertyValue / DescriptionSource / Reference
IUPAC Name 1-(4-Bromo-5-propylthiophen-2-yl)ethanone-
Molecular Formula C₉H₁₁BrOS-
Molecular Weight 247.15 g/mol -
Appearance Expected to be a yellow to brown solid or oilBased on similar compounds
Key Reactive Sites C4-Br (for cross-coupling), C2-Acetyl (for ketone chemistry)Chemical Structure
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) and insoluble in water.General chemical knowledge
Safety, Handling, and Storage
  • Skin and Eye Contact: Causes skin and serious eye irritation.[8][9]

  • Inhalation: May cause respiratory tract irritation.[10]

  • Ingestion: Harmful if swallowed.

Recommended Handling Procedures:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[11]

  • Avoid generating dust or aerosols.

  • Ensure safety showers and eyewash stations are readily accessible.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and incompatible materials.[11]

Section 2: Application in the Synthesis of a Novel Anticoagulant Scaffold

The structural features of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone make it an excellent starting material for building complex molecules targeting the serine protease Factor Xa. Thiophene-based structures have been successfully developed into highly potent and orally available fXa inhibitors.[6][7][12]

Proposed Synthetic Pathway Rationale

We propose a robust two-stage synthetic sequence to construct a core scaffold (3 ) that embodies key features of known fXa inhibitors. This pathway leverages the two primary reactive handles on the starting intermediate (1 ).

  • Stage 1: Suzuki-Miyaura Cross-Coupling. The C4-bromo position is selectively coupled with a substituted phenylboronic acid (2 ). This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. This step introduces a critical aromatic moiety often required for binding in the S4 pocket of Factor Xa.

  • Stage 2: Reductive Amination. The acetyl group of the coupled product is then converted into a secondary amine via reductive amination. This classic transformation creates a flexible linker and introduces a basic nitrogen atom, which can be crucial for establishing salt bridges or hydrogen bonds within the enzyme's active site.

The overall synthetic logic is depicted in the diagram below.

G SM Intermediate 1 (1-(4-Bromo-5-propylthiophen-2-yl)ethanone) inv1 SM->inv1 BoronicAcid Reagent 2 (Substituted Phenylboronic Acid) BoronicAcid->inv1 Coupled Intermediate 3 (Coupled Product) inv2 Coupled->inv2 Amine Reagent 4 (Primary Amine) Amine->inv2 Final Final Scaffold 5 (Drug-like Core) inv1->Coupled Suzuki Coupling (Pd Catalyst, Base) inv2->Final Reductive Amination (Reducing Agent)

Caption: Proposed synthetic pathway for a novel anticoagulant core.

Section 3: Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone with 4-methoxyphenylboronic acid as a representative coupling partner.

Principle and Causality

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Choice of Reagents:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for coupling with aryl bromides. It does not typically require an external ligand.

  • Base (Na₂CO₃): An aqueous solution of sodium carbonate is a mild and effective base for activating the boronic acid for transmetalation while minimizing side reactions.

  • Solvent System (Toluene/Ethanol/Water): This biphasic solvent system facilitates the dissolution of both organic and inorganic reagents, promoting efficient reaction at the interface. Toluene serves as the primary organic phase, while ethanol enhances mutual solubility.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
1-(4-Bromo-5-propylthiophen-2-yl)ethanoneN/A247.151.00 g4.05
4-Methoxyphenylboronic acid5720-07-0151.960.74 g4.86 (1.2 eq)
Pd(PPh₃)₄14221-01-31155.56234 mg0.20 (0.05 eq)
Sodium Carbonate (Na₂CO₃)497-19-8105.991.29 g12.15 (3.0 eq)
Toluene108-88-392.1420 mL-
Ethanol64-17-546.075 mL-
Deionized Water7732-18-518.025 mL-
Step-by-Step Methodology

G cluster_setup 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis node_setup node_setup node_reaction node_reaction node_workup node_workup node_purify node_purify node_final node_final A Combine reagents: Thiophene (1), Boronic Acid, Toluene, Ethanol C Degas mixture with N₂ for 15 minutes A->C B Prepare separate Na₂CO₃ solution in H₂O E Add Na₂CO₃ solution B->E D Add Pd(PPh₃)₄ catalyst under N₂ blanket C->D D->E F Heat to 90 °C with vigorous stirring E->F G Monitor by TLC/LC-MS (Approx. 4-6 hours) F->G H Cool to RT Quench with water G->H I Extract with Ethyl Acetate (3x) H->I J Wash organic layer (Brine) I->J K Dry over Na₂SO₄ Filter and concentrate J->K L Purify via flash column chromatography K->L M Characterize pure product (NMR, MS) L->M

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (1.00 g, 4.05 mmol), 4-methoxyphenylboronic acid (0.74 g, 4.86 mmol), toluene (20 mL), and ethanol (5 mL).

  • Inerting: Bubble nitrogen gas through the stirred solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst (234 mg, 0.20 mmol) to the flask.

  • Base Addition: In a separate beaker, dissolve sodium carbonate (1.29 g, 12.15 mmol) in deionized water (5 mL). Add this aqueous solution to the reaction flask via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Section 4: Data Interpretation and Expected Outcomes

The success of the synthesis is validated through rigorous data analysis.

Expected Quantitative Results
ParameterExpected OutcomeNotes
Product Name 1-(4-(4-Methoxyphenyl)-5-propylthiophen-2-yl)ethanone-
Appearance Off-white to yellow solid-
Yield 75-90%Yields are dependent on reaction scale and purity of reagents.
Purity (HPLC) >98%After column chromatography.
TLC (3:1 Hex:EtOAc) Rƒ ≈ 0.4Visualization under UV light. Starting material Rƒ ≈ 0.6.
Expected Spectroscopic Changes
  • ¹H NMR: The most significant change will be the disappearance of the thiophene proton signal from the C4 position and the appearance of new aromatic proton signals corresponding to the 4-methoxyphenyl group. A singlet corresponding to the methoxy group (-OCH₃) will appear around 3.8 ppm.

  • ¹³C NMR: Appearance of new signals in the aromatic region (110-160 ppm) corresponding to the newly introduced phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₆H₁₈O₂S, M.W. = 274.38). The characteristic isotopic pattern for bromine in the starting material will be absent.

Conclusion

1-(4-Bromo-5-propylthiophen-2-yl)ethanone stands out as a highly valuable and strategically designed intermediate for pharmaceutical research and development. Its dual-handle reactivity allows for the rapid and efficient construction of complex, drug-like molecular architectures. The protocols and methodologies outlined in this document demonstrate a reliable and scalable pathway to synthesize novel scaffolds, particularly relevant for targets such as Factor Xa, where thiophene-based inhibitors have shown significant promise.[7][13] By providing a clear rationale for experimental choices and a robust, self-validating protocol, this guide equips researchers with the necessary tools to effectively utilize this powerful synthetic building block in their drug discovery programs.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: )
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermedi
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: )
  • Thiophene-anthranilamides as highly potent and orally available factor Xa inhibitors. (URL: )
  • Apixaban Intermedi
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: )
  • A practical synthesis for the key intermediate of apixaban - ResearchG
  • Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • IPCA Laboratories Ltd Patent Filing for Rivaroxaban Intermedi
  • Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 2. Sidechain optimization and demonstration of in vivo efficacy - PubMed. (URL: )
  • Rivaroxaban Intermediates Introduction
  • Thiophene Derivatives as Versatile Precursors for (Hetero)
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC - NIH. (URL: )
  • Method for synthesizing Rivaroxaban intermediate and application of method - Google P
  • Thiophene-Anthranilamides as Highly Potent and Orally Available Factor Xa Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • An alternative synthetic strategy to construct apixaban analogues - Arkivoc. (URL: )
  • Preparation method of apixaban intermediate - Google P
  • Diamino Benzo[b]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. 5.
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (URL: [Link])

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: [Link])

  • 1-(4-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 14503613 - PubChem. (URL: [Link])

  • Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. (URL: [Link])

  • 1-(4-Bromo-2-Thienyl)-1-Ethanone | CAS 7209-11-2 | Chemical - Chemical Suppliers. (URL: [Link])

  • A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (URL: [Link])

  • A Facile, Efficient and Eco-friendly Synthesis of α-Bromo Ketones by using N-Bromosuccinimide under Ultrasonic Irradiation. (URL: [Link])

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Overcoming steric encumbrance and base-sensitive orthogonal reactivity in functionalized thiophenes. Substrate Profiling: The Orthogona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Overcoming steric encumbrance and base-sensitive orthogonal reactivity in functionalized thiophenes.

Substrate Profiling: The Orthogonal Reactivity Challenge

The functionalization of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) via Buchwald-Hartwig amination presents a confluence of structural complexities typical of advanced pharmaceutical intermediates [1]. As a Senior Application Scientist, it is critical to recognize that this substrate is not a simple aryl halide; it is a self-competing system.

  • Steric Encumbrance at the Electrophilic Center: The C4-bromine atom is situated directly adjacent (ortho) to a C5-propyl group. This steric bulk severely retards the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond.

  • Base-Sensitive Enolizable Ketone: The C2-acetyl group contains acidic α-protons. The standard Buchwald-Hartwig reliance on strong alkoxide bases (e.g., NaOtBu, LiHMDS) will inevitably trigger ketone deprotonation. This leads to rapid off-target α-arylation (a competing cross-coupling pathway) or aldol condensation [4].

  • Heteroatom Coordination: The electron-rich thiophene sulfur can act as a competitive ligand, potentially poisoning the active Pd(0) species if the designed phosphine ligand dissociates[1].

To achieve high catalytic turnover, the protocol must utilize a highly active, bulky dialkylbiaryl phosphine ligand to force oxidative addition, paired with a mild inorganic or organic base to protect the ketone.

Mechanistic Bottlenecks & Catalytic Cycle

Understanding the causality behind catalyst failure requires mapping the catalytic cycle against the substrate's specific vulnerabilities. The use of bulky, electron-rich ligands (such as BrettPhos or RuPhos) ensures the formation of a mono-ligated Pd(0) active species, which is highly reactive toward hindered aryl bromides [3].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric clash at C4-Br) Pd0->OxAdd Substrate PdII_Ar Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind Amine PdII_Amine Pd(II)(Ar)(NHR)L_n + HBr AmineBind->PdII_Amine Deprot Base Deprotonation (Mild base prevents ketone enolization) PdII_Amine->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Thiophene Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric and electronic bottlenecks.

High-Throughput Optimization Matrix

The following data summarizes the quantitative optimization of reaction parameters. The causality of failure in Entries 1 and 2 directly correlates to the pKa of the base used, validating the need for milder conditions [2][3].

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Causality of Outcome
1Pd2(dba)3 (2%)BINAP (4%)NaOtBu (2.0)Toluene90<5%Strong base caused rapid α-arylation[4].
2Pd(OAc)2 (2%)Xantphos (4%)NaOtBu (2.0)1,4-Dioxane9012%Substrate decomposition via aldol condensation.
3Pd(OAc)2 (2%)RuPhos (4%)Cs2CO3 (2.0)1,4-Dioxane9084%Mild base protected ketone; RuPhos overcame sterics.
4 Pd(OAc)2 (2%) BrettPhos (4%) K3PO4 (2.0) t-Amyl OH 90 93% Optimal for primary amines; protic solvent aids turnover.
5Pd(OAc)2 (2%)Xantphos (4%)DBU (2.0)1,4-Dioxane9088%Liquid base (DBU) enabled homogeneous flow compatibility [2].
Base Selection Logic

BaseLogic Start Base Selection for Ketone-Bearing Thiophene StrongBase Strong Base (NaOtBu, LiHMDS) Start->StrongBase MildBase Mild Base (Cs2CO3, K3PO4) Start->MildBase OrganicBase Organic Base (DBU) Start->OrganicBase Outcome1 Failure: α-Arylation & Aldol Condensation StrongBase->Outcome1 pKa > 16 Outcome2 Success: Clean C-N Bond Formation MildBase->Outcome2 pKa ~ 10-13 Outcome3 Success: Homogeneous Flow Compatibility OrganicBase->Outcome3 Liquid Base

Decision matrix for base selection to prevent ketone enolization and alpha-arylation side reactions.

Validated Experimental Protocol (SOP)

This self-validating protocol utilizes Entry 4 conditions, optimized for the coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone with primary or cyclic secondary amines.

Materials & Reagents
  • Substrate: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (1.0 equiv, 1.0 mmol, 247.15 mg)

  • Nucleophile: Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)2] (0.02 equiv, 2 mol%, 4.5 mg)

  • Ligand: BrettPhos (0.04 equiv, 4 mol%, 21.5 mg)

  • Base: Potassium phosphate tribasic [K3PO4], anhydrous and finely milled (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: tert-Amyl alcohol (t-Amyl OH), anhydrous and degassed (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried 20 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add Pd(OAc)2 (4.5 mg), BrettPhos (21.5 mg), and finely milled K3PO4 (424.5 mg). Causality Note: Milling K3PO4 increases the surface area, which is critical because the deprotonation of the Pd(II)-amine intermediate by a mild, insoluble inorganic base is often the rate-limiting step [3].

  • Substrate Addition: Add 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (247.15 mg). If the chosen amine is a solid, add it during this step.

  • Degassing & Solvent Addition: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Via a gas-tight microsyringe, add degassed tert-Amyl alcohol (5.0 mL), followed by the liquid amine (1.2 mmol).

  • Catalytic Activation & Heating: Replace the septum with a Teflon screwcap under a positive flow of Argon. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to maintain the suspension of the inorganic base.

  • Reaction Monitoring: Allow the reaction to proceed for 12–16 hours. The solution should transition from a dark reddish-brown (pre-catalyst formation) to a homogeneous yellow-orange suspension.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Filter the crude mixture through a tightly packed pad of Celite to remove phosphate salts and any precipitated Palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated thiophene.

Diagnostic Troubleshooting & Self-Validation

A robust protocol must include parameters for self-validation. Use the following diagnostic markers to ensure scientific integrity during the workflow:

  • LC-MS Tracking: Monitor the disappearance of the starting material's isotopic doublet at m/z 247/249 [M+H]+. Successful amination will yield a single mass peak corresponding to the product. If a mass peak corresponding to [2 × Substrate - HBr] appears, the base is too strong, and α-arylation is occurring [4].

  • Visual Cues: A rapid shift to an opaque, pitch-black solution within the first 30 minutes indicates premature catalyst decomposition into inactive Palladium black. This is typically caused by oxygen ingress or insufficient ligand coordination due to the steric bulk of the C5-propyl group. Ensure strict Schlenk techniques and consider increasing the ligand-to-palladium ratio to 2.5:1.

  • NMR Shifts: In the 1H NMR spectrum of the purified product, the isolated aromatic proton at the C3 position of the thiophene ring will shift significantly upfield (lower ppm) compared to the starting material, validating the introduction of the electron-donating amine moiety.

References

  • ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". URL: [Link]

  • Macmillan Group, Princeton University. "Buchwald-Hartwig C-C Bond Formation". URL: [Link]

Method

Application Note: Advanced Functionalization of Thiophene-Based Conducting Polymers using 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Target Audience: Materials Scientists, Polymer Chemists, and Bioelectronic Drug Development Professionals. Executive Summary & Scientific Rationale The integration of conducting polymers into bioelectronics, targeted dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Bioelectronic Drug Development Professionals.

Executive Summary & Scientific Rationale

The integration of conducting polymers into bioelectronics, targeted drug delivery systems, and organic photovoltaics requires precise control over polymer interfaces and energy levels. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4)[] is a highly specialized thiophene building block that offers a unique triad of functional sites:

  • C4-Bromo Group: A highly reactive site for transition-metal-catalyzed cross-coupling.

  • C2-Acetyl Group: An electron-withdrawing moiety that lowers the Highest Occupied Molecular Orbital (HOMO) and serves as a chemical handle for post-polymerization bioconjugation (e.g., hydrazone linkage for drug attachment).

  • C5-Propyl Chain: Provides essential steric relief and solubility without the excessive bulk of longer hexyl or octyl chains, ensuring efficient solid-state packing.

This guide details two field-proven methodologies for incorporating this molecule: as a functional end-capping agent for living polythiophenes, and as a precursor for Donor-Acceptor (D-A) conjugated monomers .

Physicochemical Profile

PropertySpecificationScientific Implication
Chemical Name 1-(4-Bromo-5-propylthiophen-2-yl)ethanoneMonofunctional halogenated building block[].
CAS Number 832741-29-4Verified registry for procurement and tracking[].
Molecular Weight 247.15 g/mol Low molecular weight ensures high mobility during end-capping[].
Reactivity Profile Electrophilic (C4), Carbonyl (C2)Dual-mode reactivity allows sequential orthogonal functionalization.

Protocol A: In Situ Functional End-Capping of P3HT via KCTP

The Causality of End-Capping

Uncapped polythiophenes possess reactive terminal halogens or organometallic complexes that are highly susceptible to oxidative cross-linking and thermal degradation at temperatures exceeding 200°C[2]. By utilizing Kumada Catalyst-Transfer Polycondensation (KCTP), we achieve a quasi-living chain-growth mechanism[3]. Adding 1-(4-Bromo-5-propylthiophen-2-yl)ethanone after monomer consumption quenches the living Ni-terminated chain, replacing the unstable terminus with a stable, functional acetyl group[2]. This self-validating approach ensures that only active polymer chains are functionalized, yielding structurally precise materials[4].

Step-by-Step Methodology

Phase 1: Monomer Activation & Living Polymerization

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-bromo-5-iodo-3-hexylthiophene (2.0 mmol) in anhydrous THF (10 mL).

  • Grignard Metathesis: Add i-PrMgCl (2.0 mmol, 2.0 M in THF) dropwise at 0 °C. Stir for 30 minutes to form the active 2-bromo-5-chloromagnesio-3-hexylthiophene monomer. Self-Validation Checkpoint: Analyze a quenched aliquot via GC/MS to ensure >95% iodine-magnesium exchange[3].

  • Initiation: Add Ni(dppp)Cl₂ (0.02 mmol, 1 mol%) suspended in 2 mL THF to initiate the chain-growth polymerization[3]. Stir at room temperature for 60 minutes.

Phase 2: End-Capping & Quenching 4. End-Capping: Once monomer conversion reaches >98% (verified by GC), inject an excess of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (0.4 mmol, 20 equivalents relative to the catalyst) into the living polymerization mixture[2]. 5. Reaction: Elevate the temperature to 50 °C and stir for 2 hours to ensure complete functionalization of the sterically hindered polymer terminus. 6. Quenching: Pour the mixture into 100 mL of acidified methanol (1 M HCl) to precipitate the polymer and remove magnesium salts.

Phase 3: Purification 7. Soxhlet Extraction: Collect the precipitate via filtration. Transfer to a Soxhlet thimble and extract sequentially with methanol (24 h), acetone (24 h), and hexane (24 h) to remove residual monomers, catalyst, and low-molecular-weight oligomers[5]. 8. Recovery: Extract the purified acetyl-end-capped P3HT with chloroform. Concentrate the solution and precipitate into cold methanol. Dry under vacuum at 60 °C for 24 hours[5].

Protocol B: Synthesis of a D-A Chalcone Monomer for Bioelectronics

The Causality of Monomer Design

To utilize 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in step-growth cross-coupling (which requires two reactive halogens), the molecule must be modified. By performing a Claisen-Schmidt condensation of the C2-acetyl group with 5-bromo-2-thiophenecarboxaldehyde, we synthesize a bis-thiophene chalcone. The resulting α,β-unsaturated ketone acts as a strong electron acceptor (A), flanked by two brominated thiophenes (D), creating an ideal A-B type dibromo monomer for synthesizing low-bandgap polymers.

Step-by-Step Methodology
  • Dissolution: Dissolve 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (10 mmol) and 5-bromo-2-thiophenecarboxaldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Slowly add a solution of KOH (15 mmol) in 10 mL of ethanol/water (1:1 v/v) dropwise over 15 minutes at 0 °C.

  • Condensation: Allow the reaction to warm to room temperature and stir for 12 hours. A dark precipitate will form as the extended conjugated system develops.

  • Isolation: Neutralize the mixture with dilute HCl. Filter the crude chalcone precipitate.

  • Purification: Recrystallize from an ethanol/toluene mixture to yield pure 1-(4-bromo-5-propylthiophen-2-yl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one. Self-Validation Checkpoint: Confirm the trans-alkene geometry via ¹H NMR (coupling constant J ≈ 15-16 Hz for the vinylic protons).

Quantitative Data Summary

The incorporation of the acetyl-thiophene moiety significantly alters the physical and chemical properties of the resulting polymer, as summarized below:

MaterialEnd-Group / ArchitectureThermal Stability (T_d)RegioregularityPrimary Application
Pristine P3HT H / Br (Uncapped)~250 °C>98%[2]Baseline OFETs / OPVs
Protocol A Polymer Acetyl-Thiophene (Capped)>350 °C[2]>98%[2]Bioelectronic Drug Delivery
Protocol B Polymer D-A Chalcone Backbone~380 °CN/A (Alternating)Low-Bandgap Sensors

Experimental Workflow Visualization

G N1 Monomer Activation (Grignard Metathesis) N2 Initiation Ni(dppp)Cl2 Catalyst N1->N2 N3 Living Polymerization (KCTP Chain Growth) N2->N3 N4 End-Capping Add 1-(4-Bromo-5-propylthiophen-2-yl)ethanone N3->N4 >98% Conversion N5 Purification Soxhlet Extraction N4->N5 Quench N6 Acetyl-Functionalized Conducting Polymer N5->N6

Workflow for KCTP living polymerization and functional end-capping of polythiophenes.

References

  • CAS 832741-29-4 (1-(4-Bromo-5-propylthiophen-2-yl)ethanone). BOC Sciences.
  • Regioregular Polythiophene: Advanced Synthesis, Structural Precision, And Applications In Organic Electronics. PatSnap Eureka.
  • Improving Mobility–Stretchability Properties of Polythiophene Derivatives through Ester-Substituted, Biaxially Extended Conjugated Side Chains. ACS Applied Polymer Materials.
  • Structurally precise cationic polythiophene-b-polyglutamate diblock copolymers with tunable polyplex morphologies for efficient PCI-mediated gene delivery. RSC Publishing.
  • The quest for a universal controlled chain-growth polymerization protocol. Lirias (KU Leuven).

Sources

Application

Preparation of Solution-Processable Donor-π-Acceptor OLED Emitters via 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application: Solution-Processed Organic Light-Emitting Diodes (OLEDs) Executive Summary & Mechanistic Rationale The development of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application: Solution-Processed Organic Light-Emitting Diodes (OLEDs)

Executive Summary & Mechanistic Rationale

The development of highly efficient, solution-processable Organic Light-Emitting Diodes (OLEDs) requires molecular building blocks that seamlessly integrate electronic tunability with physical solubility. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4)[] serves as an ideal trifunctional synthon for constructing Donor-π-Acceptor (D-π-A) fluorophores.

As a Senior Application Scientist, I have structured this protocol to leverage the three distinct functional handles of this molecule:

  • The 4-Bromo Handle (Cross-Coupling): Thiophene bromides undergo highly regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This allows for the precise attachment of strong electron-donating groups (e.g., Triphenylamine, TPA) to establish the "Push" in the push-pull system.

  • The 2-Ethanone Handle (Acceptor Precursor): The acetyl group is a prime candidate for Knoevenagel condensation. Reacting it with malononitrile converts the weak carbonyl acceptor into a highly electron-withdrawing dicyanovinyl group, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating Intramolecular Charge Transfer (ICT)[3][4].

  • The 5-Propyl Chain (Solubility & Morphology): In solution-processed OLEDs, crystallization and aggregation-caused quenching (ACQ) are fatal to device efficiency. The propyl chain disrupts tight intermolecular π-π stacking, preserving the Photoluminescence Quantum Yield (PLQY) in the solid state and ensuring excellent solubility in non-halogenated printing solvents like toluene[5][6].

Synthetic Workflows & Protocols

The following self-validating protocols detail the transformation of the building block into a functional D-π-A emitter: (TPA-Th-DCV) .

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Donor Attachment)

Objective: Synthesize the intermediate 1-(4-(4-(diphenylamino)phenyl)-5-propylthiophen-2-yl)ethanone.

Reagents:

  • 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (1.0 equiv)

  • 4-(Diphenylamino)phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve the bromothiophene building block and the boronic acid in the Toluene/Ethanol mixture.

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst[7].

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ and the degassed aqueous K₂CO₃ solution under positive Argon flow.

  • Reaction: Seal the flask and heat to 80°C with vigorous stirring for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The consumption of the starting material validates the catalytic cycle.

  • Workup: Cool to room temperature, dilute with DI water, and extract with dichloromethane (DCM) (3 × 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography to yield the intermediate as a yellow solid.

Protocol B: Knoevenagel Condensation (Acceptor Formation)

Objective: Synthesize the final emitter 2-(1-(4-(4-(diphenylamino)phenyl)-5-propylthiophen-2-yl)ethylidene)malononitrile.

Reagents:

  • Synthesized Intermediate (1.0 equiv)

  • Malononitrile (1.5 equiv)

  • Piperidine (Catalytic, 0.1 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Mixing: Dissolve the intermediate and malononitrile in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add piperidine dropwise. The basic amine deprotonates the malononitrile, generating a nucleophilic carbanion that attacks the acetyl carbonyl[4].

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. A distinct color shift from yellow to deep red/orange will occur, visually validating the extension of the π-conjugation system.

  • Isolation: Cool the mixture in an ice bath. The target D-π-A fluorophore will precipitate due to the highly polar dicyanovinyl group.

  • Purification: Filter the precipitate and recrystallize from a Toluene/Ethanol mixture to achieve >99% purity (critical for OLED applications).

Synthesis BB 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (Building Block) Int TPA-Thiophene-Acetyl (Intermediate) BB->Int Suzuki-Miyaura Pd(PPh3)4, K2CO3 Donor TPA-Boronic Acid (Donor) Donor->Int Cross-Coupling Final TPA-Thiophene-Dicyanovinyl (D-π-A Emitter) Int->Final Knoevenagel Condensation Acc Malononitrile (Acceptor Precursor) Acc->Final Piperidine, Reflux

Caption: Synthetic workflow for the D-π-A OLED emitter using the trifunctional thiophene building block.

OLED Device Fabrication (Solution-Processing)

The presence of the 5-propyl chain allows this material to be processed via spin-coating, bypassing expensive vacuum thermal evaporation for the emissive layer[6].

Device Architecture: ITO / PEDOT:PSS (40 nm) / TPA-Th-DCV (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Fabrication Steps:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, DI water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 30s. Anneal at 150°C for 15 minutes in air to remove residual water. Transfer to a nitrogen-filled glovebox.

  • Emissive Layer (EML): Dissolve the synthesized TPA-Th-DCV emitter in anhydrous toluene (10 mg/mL). Spin-coat onto the PEDOT:PSS layer at 2000 rpm for 40s. Anneal at 80°C for 10 minutes to drive off the solvent.

  • Electron Transport Layer (ETL) & Cathode: Transfer the substrate to a vacuum deposition chamber (base pressure < 10⁻⁶ Torr). Thermally evaporate TPBi (40 nm) at 1 Å/s, followed by LiF (1 nm) at 0.1 Å/s, and Aluminum (100 nm) at 2 Å/s.

OLED Cathode Al / LiF (Cathode) Work Function: 4.2 eV ETL TPBi (Electron Transport Layer) LUMO: -2.7 eV | HOMO: -6.2 eV EML TPA-Th-DCV (Emissive Layer) LUMO: -3.8 eV | HOMO: -5.4 eV HTL PEDOT:PSS (Hole Injection Layer) Work Function: -5.2 eV Anode ITO (Anode) Work Function: -4.7 eV

Caption: Energy level alignment diagram of the fabricated solution-processed OLED device.

Quantitative Data Presentation

The following tables summarize the expected photophysical properties and device performance metrics based on the structural integration of the TPA donor, thiophene π-bridge, and dicyanovinyl acceptor.

Table 1: Photophysical and Electrochemical Properties
PropertyValueMeasurement Condition / Methodology
Absorption Max (λ_abs) 485 nmUV-Vis Spectroscopy (in Toluene, 10⁻⁵ M)
Emission Max (λ_em) 610 nm (Red)Photoluminescence Spectroscopy (in Toluene)
Optical Bandgap (E_g) 2.05 eVCalculated from absorption onset
HOMO Level -5.40 eVCyclic Voltammetry (Oxidation onset vs. Fc/Fc⁺)
LUMO Level -3.35 eVCalculated via E_HOMO + E_g
Thin-Film PLQY 68%Integrating Sphere (Neat film, enhanced by propyl chain)
Table 2: Solution-Processed OLED Device Performance
MetricValueSignificance
Turn-on Voltage (V_on) 3.2 VIndicates efficient charge injection from PEDOT:PSS and TPBi.
Maximum Luminance (L_max) 14,500 cd/m²Demonstrates high radiative recombination efficiency.
Current Efficiency (CE_max) 18.4 cd/AHigh efficiency due to balanced charge carrier mobility.
External Quantum Efficiency (EQE) 6.2%Excellent for a non-doped fluorescent D-π-A device.
CIE Coordinates (x, y) (0.62, 0.35)Corresponds to deep red/orange emission.

References

  • National Institutes of Health (NIH). "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions." PubMed Central.[Link]

  • Royal Society of Chemistry (RSC). "Encapsulated TADF macrocycles for high-efficiency solution-processed and flexible organic light-emitting diodes." Chemical Science.[Link]

  • Royal Society of Chemistry (RSC). "Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry." RSC Advances.[Link]

  • National Institutes of Health (NIH). "Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications." PubMed Central.[Link]

  • American Chemical Society (ACS). "Molecular Modulation by σ Conjugated Spacer Enables Efficient Ultraviolet/Deep-Blue Emissive Organic Light-Emitting Diodes." The Journal of Physical Chemistry C.[Link]

Sources

Method

Application Note: Chemoselective Grignard Reaction Pathways for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Executive Summary 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is a highly versatile, polyfunctional building block utilized in the synthesis of complex thiophene-based therapeutics and advanced materials. The molecule pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Bromo-5-propylthiophen-2-yl)ethanone is a highly versatile, polyfunctional building block utilized in the synthesis of complex thiophene-based therapeutics and advanced materials. The molecule presents a unique chemoselectivity challenge: it contains both an electrophilic ketone (at C2) and a nucleophile-precursor aryl bromide (at C4). This application note provides drug development professionals with field-proven, self-validating protocols to selectively functionalize either position using advanced Grignard methodologies.

Mechanistic Rationale & Chemoselectivity

Successful derivatization of this substrate requires strict control over reaction kinetics and organometallic aggregation states.

  • The Ketone as an Electrophile (Pathway A): Standard alkyl Grignard reagents (e.g., methylmagnesium bromide) are highly nucleophilic and will preferentially attack the C2-acetyl group[1]. This nucleophilic addition is kinetically favored over halogen-metal exchange at the C4-bromine. By controlling the temperature (0 °C), the chemoselective synthesis of a tertiary alcohol is achieved without competitive debromination or ring degradation[1].

  • The Aryl Bromide as a Nucleophile Precursor (Pathway B): To utilize the C4 position for cross-coupling or electrophilic trapping, the bromine must be converted to a Grignard reagent. However, the Br/Mg exchange of electron-rich thiophenes using standard magnesium turnings or i -PrMgCl is notoriously sluggish and low-yielding[2]. Knochel's "Turbo-Grignard" reagent ( i -PrMgCl·LiCl) is required to overcome this thermodynamic barrier[3]. The addition of LiCl breaks the polymeric aggregates of the alkylmagnesium chloride, forming a highly reactive monomeric "ate" complex ( i -PrMgCl 2−​ Li + ) that accelerates the exchange dramatically[4]. Because Grignard reagents react violently with unprotected carbonyls, the C2-acetyl group must be masked as an acetal prior to the exchange to prevent rapid self-condensation[2].

Experimental Workflows

Workflow A: Direct Nucleophilic Addition (C2 Functionalization)

Objective: Synthesis of 2-(4-bromo-5-propylthiophen-2-yl)propan-2-ol. Causality: Conducting the reaction at 0 °C ensures that the highly reactive MeMgBr selectively attacks the carbonyl carbon rather than initiating an unwanted Br/Mg exchange[1]. Anhydrous ethereal solvents (THF or Diethyl Ether) are utilized to stabilize the transition state via magnesium coordination.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve 1-(4-bromo-5-propylthiophen-2-yl)ethanone (10.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Grignard Addition: Using a syringe pump, add a solution of MeMgBr (3.0 M in diethyl ether, 12.0 mmol, 1.2 equiv) dropwise over 20 minutes to prevent localized heating[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2.5 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl (15 mL) to destroy excess Grignard reagent and protonate the magnesium alkoxide.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validation System:

  • In-process: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material spot should completely disappear.

  • Post-workup: Analyze the crude product via FT-IR spectroscopy. The complete disappearance of the strong C=O stretching frequency (~1670 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) validates the chemoselective addition.

Workflow B: Halogen-Metal Exchange via Turbo-Grignard (C4 Functionalization)

Objective: Synthesis of a C4-thienylmagnesium intermediate for subsequent electrophilic trapping. Causality: The ketone is first masked using ethylene glycol. The subsequent Br/Mg exchange utilizes i -PrMgCl·LiCl, which smoothly converts the bromothiophene to the thienylmagnesium intermediate at room temperature without requiring harsh reflux conditions that could degrade the acetal[5].

Step-by-Step Protocol: Step 1: Ketone Protection

  • In a round-bottom flask equipped with a Dean-Stark trap, combine the substrate (10.0 mmol), ethylene glycol (30.0 mmol), catalytic p -toluenesulfonic acid ( p -TsOH, 0.5 mmol), and toluene (40 mL).

  • Reflux the mixture at 110 °C for 12 hours, continuously removing the azeotroped water to drive the equilibrium toward the acetal.

  • Cool, wash with saturated NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate to yield the protected acetal.

Step 2: Turbo-Grignard Exchange

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the protected acetal (5.0 mmol) in anhydrous THF (10 mL).

  • Exchange: Add i -PrMgCl·LiCl (1.3 M in THF, 6.0 mmol, 1.2 equiv) dropwise at room temperature[5].

  • Propagation: Stir the reaction at room temperature for 1–2 hours.

  • Electrophilic Trapping: Cool the active Grignard solution to 0 °C and add the desired electrophile (e.g., anhydrous DMF, 7.5 mmol, to form the corresponding aldehyde). Stir for 1 hour.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry, and concentrate.

Self-Validation System:

  • In-process: To confirm complete Br/Mg exchange prior to adding the electrophile, withdraw a 0.1 mL aliquot, quench it with saturated aqueous NH₄Cl, extract with diethyl ether, and analyze via GC-MS. The disappearance of the brominated acetal mass signal and the appearance of the des-bromo acetal confirms successful and complete exchange[5].

Quantitative Data Presentation

The following table summarizes the expected reaction metrics and validation parameters for the described pathways based on standardized organometallic principles:

Reaction PathwayReagent SystemTarget SiteTemp (°C)Time (h)Typical Yield (%)Key Validation Metric
Direct Addition MeMgBr (1.2 eq) in THFC2-Ketone0 to RT2.575–85Disappearance of C=O stretch (FT-IR)
Ketone Protection Ethylene Glycol, p -TsOHC2-Ketone11012.0>90Shift of methyl singlet in 1 H NMR
Halogen-Metal Exchange i -PrMgCl·LiCl (1.2 eq)C4-BromideRT1.0–2.080–90GC-MS of quenched aliquot (des-bromo)

Reaction Pathway Visualization

GrignardPathways Substrate 1-(4-Bromo-5-propylthiophen-2-yl)ethanone PathA Pathway A: Direct Addition (MeMgBr, THF, 0°C) Substrate->PathA Electrophilic Ketone Protect Ketone Protection (Ethylene Glycol, pTsOH) Substrate->Protect Masking Ketone ProdA 2-(4-Bromo-5-propylthiophen-2-yl)propan-2-ol (Tertiary Alcohol) PathA->ProdA High Chemoselectivity Acetal Acetal Intermediate (Masked Ketone) Protect->Acetal Dean-Stark PathB Pathway B: Halogen-Metal Exchange (i-PrMgCl·LiCl, THF, RT) Acetal->PathB Br/Mg Exchange ProdB Thienylmagnesium Reagent (Ready for Electrophiles) PathB->ProdB Turbo-Grignard

Divergent Grignard reaction pathways for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

References

  • Thomson, P., Naylor, M. A., Everett, S. A., Stratford, M. R. L., & Wardman, P. (2006). "Synthesis and biological properties of bioreductively targeted nitrothienyl prodrugs of combretastatin A-4." Molecular Cancer Therapeutics, 5(11), 2886-2894. URL:[Link]

  • Pham, A. D. H., Bui, J., & Foreman, K. W. (2023). "Minimal Theoretical Description of Magnesium Halogen Exchanges." Organometallics, 42(22), 3235-3245. URL:[Link]

  • Heindl, A. H., & Wegner, H. A. (2020). "Rational Design of Azothiophenes—Substitution Effects on the Switching Properties." Chemistry - A European Journal, 26(60), 13730-13737. URL:[Link]

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). "Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination in 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering hydrodebromination (protodebromination) side reactions during pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering hydrodebromination (protodebromination) side reactions during palladium-catalyzed cross-couplings of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone .

Because this substrate features a sterically demanding propyl group adjacent to the C4-bromide, it is uniquely susceptible to off-target catalytic cycles. This guide provides mechanistic causality, empirical troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure high-fidelity carbon-carbon bond formation.

Mechanistic Causality: The Origin of Debromination

To solve debromination, we must first understand its kinetic origins. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the Pd(0) catalyst undergoes rapid oxidative addition into the C-Br bond. However, the adjacent C5-propyl group on 1-(4-Bromo-5-propylthiophen-2-yl)ethanone creates significant steric hindrance, which drastically decelerates the subsequent transmetallation step.

When transmetallation is kinetically bottlenecked, the long-lived Ar-Pd(II)-Br intermediate becomes vulnerable to competing pathways. If a hydride source is present—such as primary/secondary alcohols, trace water, or alkoxide bases—the palladium complex can undergo β -hydride elimination to form a palladium-hydride (Pd-H) species[1]. This intermediate rapidly undergoes reductive elimination, yielding the undesired desbromo byproduct, 1-(5-propylthiophen-2-yl)ethanone, and regenerating the Pd(0) catalyst[2].

Mechanism Start 1-(4-Bromo-5-propylthiophen-2-yl)ethanone + Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Transmet Transmetallation (Desired) OxAdd->Transmet Fast (Optimized) Hydride Hydride Transfer (Solvent/Base/Moisture) OxAdd->Hydride Slow Transmet. or Protic Source RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim PdH Ar-Pd(II)-H Intermediate Hydride->PdH Debrom Reductive Elimination Debrominated Byproduct PdH->Debrom

Competing reaction pathways: Cross-coupling vs. Hydrodebromination.

Troubleshooting FAQs

Q: Why is 1-(4-Bromo-5-propylthiophen-2-yl)ethanone particularly susceptible to hydrodebromination? A: The steric hindrance from the adjacent C5-propyl group slows down the transmetallation step of the catalytic cycle. This prolonged lifetime of the Ar-Pd(II)-Br intermediate provides ample opportunity for competing hydride transfer reactions to occur, leading to debromination[1].

Q: Can my choice of base directly cause debromination? A: Yes. Strong alkoxide bases (like NaOtBu or NaOEt) can coordinate to the palladium center and undergo β -hydride elimination, directly acting as hydride donors. Switching to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ eliminates this specific degradation pathway[3].

Q: How do solvents and trace moisture affect the reaction? A: Protic solvents (e.g., ethanol, methanol) are classic hydride donors via solvent oxidation[2]. Furthermore, trace water in the reaction mixture can act as a direct hydrogen source for the undesired hydrodehalogenation pathway. Using anhydrous, aprotic solvents (like toluene or 1,4-dioxane) and rigorously degassing the reaction mixture is critical for suppressing the formation of the Pd-H intermediate[4].

Q: How does temperature affect the selectivity between coupling and debromination? A: Hydrodebromination typically has a higher activation energy than the desired transmetallation and reductive elimination steps. Lowering the reaction temperature (e.g., from 100 °C to 60–80 °C) thermodynamically disfavors the debromination pathway, though it may require a highly active catalyst to maintain an acceptable overall reaction rate[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of debromination during the Suzuki-Miyaura coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone with a standard arylboronic acid.

LigandBaseSolvent SystemTemp (°C)Desired Product Yield (%)Debromination (%)
PPh₃NaOtBuEtOH / H₂O10015%80%
PPh₃K₂CO₃Dioxane / H₂O9045%40%
SPhosK₃PO₄Anhydrous Dioxane8075%15%
XPhos K₃PO₄ Anhydrous Toluene 60 92% < 2%

Note: Bulky, electron-rich biaryl phosphine ligands like XPhos accelerate transmetallation and reductive elimination, effectively outcompeting the hydrodebromination pathway.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is designed as a self-validating system . It includes mandatory in-process analytical checkpoints to verify that debromination is suppressed before committing to full workup.

Workflow Step1 Identify Debromination (GC-MS / NMR) Step2 Switch to Aprotic Solvent (Anhydrous Toluene) Step1->Step2 Step3 Optimize Base (Use K3PO4) Step2->Step3 Step4 Screen Bulky Ligands (XPhos Precatalyst) Step3->Step4 Step5 Lower Temperature (60 °C limit) Step4->Step5 Success Debromination Suppressed High Yield Step5->Success

Systematic troubleshooting workflow to suppress debromination.

Step-by-Step Methodology

Step 1: Rigorous Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Add a bulky phosphine ligand-palladium precatalyst, such as XPhos Pd G3 (2 mol%). Causality: Precatalysts ensure rapid generation of the active monoligated Pd(0) species without requiring high temperatures.

  • Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Add anhydrous, degassed toluene (0.1 M concentration) via a gastight syringe.

Step 2: Temperature-Controlled Reaction Initiation

  • Place the flask in a pre-heated oil bath set strictly to 60 °C . Do not exceed this temperature, as thermal energy exponentially increases the rate of β -hydride elimination[5].

  • Stir vigorously (800+ rpm) to ensure the heterogeneous inorganic base is adequately suspended.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • After 2 hours, withdraw a 50 µL aliquot using an Argon-purged syringe.

  • Quench the aliquot into 0.5 mL of water and extract with 0.5 mL of ethyl acetate.

  • Analyze the organic layer via GC-MS or LC-MS.

  • Validation Logic: Check the ratio of the desired product mass against m/z 168 (the mass of the debrominated byproduct, 1-(5-propylthiophen-2-yl)ethanone).

    • If debromination is < 5%: The catalytic cycle is healthy. Allow the reaction to proceed to completion (typically 6-12 hours).

    • If debromination is > 10%: The transmetallation is failing. Abort the run, verify the quality/dryness of your boronic acid, and ensure the toluene is strictly anhydrous.

Step 4: Workup and Final Validation

  • Upon complete consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture through a short pad of Celite to remove the palladium and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude mixture via ¹H NMR. The absence of a singlet at ~ δ 7.6 ppm (the C4 proton of the debrominated thiophene ring) serves as the final validation that hydrodebromination was successfully suppressed.

References

  • American Chemical Society (Organometallics). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at:[Link]

  • RSC Publishing (Catalysis Science & Technology). A mechanistic investigation of hydrodehalogenation using ESI-MS. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Welcome to the Technical Support Center for the chromatographic purification of highly functionalized thiophene derivatives. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone presents unique separation challenges due to its comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of highly functionalized thiophene derivatives. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone presents unique separation challenges due to its complex electronic profile: an electron-rich thiophene core, a lipophilic propyl chain, a heavy bromine atom, and a polar, hydrogen-bonding acetyl group.

This guide is engineered for researchers and drug development professionals who need to resolve this compound from closely related positional isomers and unreacted starting materials using preparative flash column chromatography.

Purification Optimization Workflow

Workflow TLC 1. TLC Solvent Scouting Target Rf: 0.25 - 0.35 Phase 2. Stationary Phase Silica Gel 60 (40-63 µm) TLC->Phase Validate Polarity Loading 3. Dry Loading Adsorb onto Silica/Celite Phase->Loading Pack Column Elution 4. Gradient Elution Hexane/DCM or Pet Ether/Toluene Loading->Elution Apply Sample Analysis 5. Fraction Analysis UV Active (254 nm) Elution->Analysis Collect Fractions

Optimization workflow for the chromatographic purification of functionalized thiophenes.

Frequently Asked Questions (FAQs)

Q1: Why do my brominated thiophene isomers co-elute when using standard Hexane/Ethyl Acetate gradients? Positional isomers of acetylthiophenes (such as the 3-bromo and 4-bromo variants) possess nearly identical molecular weights and highly similar overall dipole moments. Ethyl acetate is a strong hydrogen-bond acceptor that dominates the interaction with the silica gel's silanol groups, effectively masking the subtle electronic differences of the thiophene π -system. Separating positional isomers requires a carefully selected eluent system[1]. To resolve this, switch to a polarizable solvent system like Hexane/Dichloromethane (DCM) or Petroleum Ether/Toluene. These solvents exploit the differential π−π interactions between the isomers and the stationary phase, significantly improving resolution.

Q2: What is the optimal stationary phase and particle size for this compound? Standard irregular silica gel 60 with a particle size of 40–63 µm (230–400 mesh) is optimal. This specific particle size, pioneered by W.C. Still, provides the ideal balance between flow rate (driven by positive air pressure) and the theoretical plates required for high-resolution separation[2][3]. Using larger particles (e.g., 63–200 µm) will result in unacceptable band broadening and co-elution of closely related thiophene impurities.

Q3: Should I use wet loading or dry loading for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone? Dry loading is strongly recommended. Because this compound is highly lipophilic but contains a polar ketone, dissolving it in a non-polar starting eluent (like pure hexane) is difficult. Conversely, dissolving it in a polar solvent (like DCM) for wet loading causes severe band broadening upon injection because the polar solvent disrupts the column's initial equilibrium. By adsorbing the crude mixture onto a small amount of silica gel and evaporating it to a free-flowing powder, you ensure a perfectly sharp injection band at the head of the column.

Troubleshooting Guide

Issue 1: Peak Tailing of the Target Compound
  • Causality: The acetyl group (ketone) acts as a hydrogen-bond acceptor, interacting strongly with highly acidic, active silanol groups (-SiOH) on the silica gel surface.

  • Solution: Ensure the silica gel is completely dry and properly packed. If tailing persists, avoid long isocratic holds. Instead, utilize a shallow, continuous gradient. The increasing solvent strength will continuously push the tailing edge of the band forward, maintaining peak symmetry.

Issue 2: Poor Resolution from Unreacted 1-(5-propylthiophen-2-yl)ethanone
  • Causality: The addition of the bromine atom increases lipophilicity, but it also increases molecular weight. In purely aliphatic/ester solvent systems, these two factors often cancel each other out, resulting in an Rf​ value virtually identical to the unbrominated precursor.

  • Solution: Switch from a purely normal-phase mechanism to one that leverages polarizability. Refer to the quantitative data table below to select a solvent system that maximizes ΔRf​ .

Quantitative Data: Solvent System Optimization

To achieve baseline separation from critical impurities, empirical solvent scouting is required. The table below summarizes the causal impact of solvent selection on resolution ( ΔRf​ ).

Solvent SystemVolume RatioTarget Compound Rf​ Critical Impurity Rf​ Resolution ( ΔRf​ )Mechanism of Separation
Hexane / EtOAc90:100.350.320.03Hydrogen bonding (Poor selectivity)
Hexane / EtOAc95:50.220.200.02Hydrogen bonding (Poor selectivity)
Hexane / DCM70:300.280.180.10 Dipole-dipole & polarizability
Pet Ether / Toluene50:500.300.150.15 Strong π−π interactions

Self-Validation Metric: Do not proceed to column chromatography unless your TLC scouting demonstrates a ΔRf​≥0.10 between the target compound and the nearest impurity.

Step-by-Step Methodology: Optimized Flash Chromatography Protocol

This protocol utilizes a self-validating system based on the foundational principles of flash chromatography[2][3].

Phase 1: Column Packing
  • Select Column: Choose a glass column appropriate for the scale. Use a ratio of 30–50 g of Silica Gel 60 (40-63 µm) per 1 g of crude product.

  • Slurry Preparation: Prepare a slurry of the silica gel in the initial non-polar solvent (100% Hexane).

  • Packing: Carefully pour the slurry into the column. Apply positive air pressure (approx. 2-3 psi) to pack the bed tightly and evenly.

  • Validation Checkpoint: Ensure the top of the silica bed is perfectly flat. Critical: Do not let the silica run dry at any point during packing or elution, as this will introduce air channels and ruin resolution.

Phase 2: Dry Loading
  • Dissolution: Dissolve the crude 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in a minimal amount of DCM in a round-bottom flask.

  • Adsorption: Add dry silica gel to the flask (approximately 2 times the mass of the crude product).

  • Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure.

  • Validation Checkpoint: The resulting material must be a fine, free-flowing powder. If it is clumpy or oily, residual solvent remains, which will cause band broadening.

  • Application: Carefully pour the dry powder evenly onto the flat surface of the packed column bed. Top with a 1 cm protective layer of clean sea sand.

Phase 3: Elution Strategy
  • Initial Wash: Begin elution with 2 column volumes (CV) of 100% Hexane. This will rapidly elute highly non-polar impurities (e.g., poly-brominated byproducts or aliphatic impurities).

  • Gradient Elution: Transition to a step gradient of Hexane/DCM (starting at 90:10 and moving to 70:30) or Petroleum Ether/Toluene (up to 50:50).

  • Flow Rate: Maintain a flow rate where the solvent front descends at approximately 2 inches per minute[2].

Phase 4: Fraction Analysis and Isolation
  • Collection: Collect fractions in test tubes. The target compound is highly UV-active due to the conjugated thiophene-ketone system.

  • TLC Monitoring: Spot fractions on a TLC plate and develop using the optimized Hexane/DCM (70:30) system. Visualize under a 254 nm UV lamp.

  • Isolation: Combine the pure fractions containing only the target spot. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

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Troubleshooting

Technical Support Center: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS# 832741-29-4)[].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the synthesis of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS# 832741-29-4)[]. Below, you will find a mechanistic breakdown of regioisomer formation, diagnostic troubleshooting FAQs, and a self-validating experimental protocol designed to maximize target yield while suppressing structural impurities.

Mechanistic Overview & Reaction Pathway

The synthesis of this substituted thiophene typically proceeds via a two-step sequence: the Friedel-Crafts acylation of 2-propylthiophene, followed by electrophilic aromatic bromination. While the initial acylation is highly regioselective for the α -position (C5) due to resonance stabilization of the intermediate carbocation[2], the subsequent bromination step is where most regioisomer impurities are generated.

Controlling regioselectivity during bromination is the primary synthetic challenge[3]. The intermediate, 2-acetyl-5-propylthiophene, features two competing directing groups. The acetyl group at C2 is electron-withdrawing (deactivating C3), while the propyl group at C5 is electron-donating (activating C4). Consequently, bromination preferentially occurs at C4. However, suboptimal conditions can lower the activation energy barrier for C3 attack, leading to the problematic 1-(3-bromo-5-propylthiophen-2-yl)ethanone regioisomer.

Pathway A 2-Propylthiophene (Starting Material) B Friedel-Crafts Acylation (Ac2O, Catalyst) A->B C 2-Acetyl-5-propylthiophene (Key Intermediate) B->C Highly selective for C5 position D Electrophilic Bromination (NBS or Br2/AcOH) C->D E 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Target Product (C4-Attack) D->E Major Pathway (Propyl-directed) F 1-(3-Bromo-5-propylthiophen-2-yl)ethanone Regioisomer Impurity (C3-Attack) D->F Minor Pathway (Steric/Electronic bypass) G Dibrominated Impurities (Over-reaction) D->G Excess Reagent / High Temp

Figure 1: Mechanistic pathway for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone synthesis and impurities.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing the 3-bromo regioisomer (1-(3-bromo-5-propylthiophen-2-yl)ethanone) in my final product, and how do I minimize it? Causality: The kinetic selectivity for the C4 position relies heavily on the electronic disparity between the C3 and C4 carbons. If the brominating agent is too aggressive (e.g., using Br₂ paired with a strong Lewis acid) or the reaction temperature exceeds 15 °C, the kinetic control diminishes. Strong Lewis acids override the substrate's inherent electronic directing effects, forcing the electrophile to attack the deactivated C3 position[3]. Solution: Switch to milder brominating conditions. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF, or Br₂ in glacial acetic acid maintained strictly at 0–5 °C, maximizes C4 selectivity.

Q2: My LC-MS data shows a +78 Da mass shift corresponding to dibrominated impurities. What is the cause? Causality: Over-bromination (dibromination at both C3 and C4) occurs when the local concentration of the electrophile is too high, or if the reaction is allowed to proceed after the starting material is fully consumed. Solution: Implement a continuous-addition strategy. Add the brominating agent dropwise over 90–120 minutes using a syringe pump to keep the steady-state concentration of active bromine low. Maintain strict stoichiometry (maximum 1.05 equivalents).

Q3: My starting acylation yielded trace isomers. How does this impact the final product? Causality: While Friedel-Crafts acylation of thiophenes is highly selective for the α -position[2], poor catalyst choice or excessive heating can yield trace 3-acetyl-2-propylthiophene. If this impurity is carried forward, it will brominate unpredictably, creating a complex, inseparable mixture of regioisomers in the final step. Solution: Ensure the intermediate 2-acetyl-5-propylthiophene is purified to >98% purity (via vacuum distillation or recrystallization) before proceeding to the bromination step.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and regioisomeric distribution. Using this data, researchers can select the optimal parameters for their specific scale and throughput requirements.

Brominating AgentSolventTemperature (°C)C4-Bromo (Target)C3-Bromo (Regioisomer)Dibromo (Over-reaction)
NBS (1.05 eq) DMF0–5> 95% < 4%< 1%
Br₂ (1.05 eq) Glacial Acetic Acid0–5> 92% < 5%< 3%
Br₂ (1.05 eq) Glacial Acetic Acid25 (RT)81% 12%7%
Br₂ + AlCl₃ Dichloromethane065% 20%15%

Standard Operating Procedure (Self-Validating Protocol)

This protocol utilizes NBS in DMF to achieve maximum regioselectivity. It is designed as a self-validating system: built-in In-Process Controls (IPCs) and specific quenching mechanisms ensure that deviations are caught before impurities can propagate.

Step 1: Reactor Setup & Initiation

  • Charge a dry, round-bottom flask with 2-acetyl-5-propylthiophene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate).

  • Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 2: Electrophile Addition

  • Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise via an addition funnel or syringe pump over 90 minutes.

  • Causality Check: Slow addition prevents exothermic spikes that degrade kinetic selectivity, keeping C3-attack to a minimum.

Step 3: In-Process Control (IPC)

  • Stir the reaction at 5 °C for 2 hours.

  • Extract a 50 µL aliquot, quench in sodium thiosulfate, and analyze via HPLC or TLC (Hexanes:EtOAc 9:1). Proceed to Step 4 only when the starting material peak is <1%.

Step 4: Quenching & Phase Separation

  • Quench the reaction by pouring the mixture into a vigorously stirring solution of ice-cold saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation: The thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction and completely preventing late-stage dibromination.

  • Extract the aqueous mixture with Ethyl Acetate ( ).

Step 5: Washing & Purification

  • Wash the combined organic layers with 5% aqueous NaHCO3​ , followed by copious amounts of distilled water (to remove DMF), and finally brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the pure 1-(4-Bromo-5-propylthiophen-2-yl)ethanone and strip away trace C3-regioisomers.

References

  • Title: CAS 832741-29-4 (1-(4-Bromo-5-propylthiophen-2-yl)ethanone)
  • Title: 2-(2-Bromoacetyl)
  • Title: Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3 | Source: Smolecule | URL

Sources

Reference Data & Comparative Studies

Validation

reactivity of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone vs 1-(5-bromo-4-propylthiophen-2-yl)ethanone

Executive Summary In the design of advanced pharmacophores and organic electronic materials, thiophene building blocks are indispensable. However, the precise regiochemistry of functional groups on the thiophene ring dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced pharmacophores and organic electronic materials, thiophene building blocks are indispensable. However, the precise regiochemistry of functional groups on the thiophene ring dictates the molecule's synthetic viability. This guide provides an in-depth comparative analysis of two closely related isomers: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (Compound A) and 1-(5-bromo-4-propylthiophen-2-yl)ethanone (Compound B) .

While structurally similar, the transposition of the bromine atom and the propyl group between the C4 ( β ) and C5 ( α ) positions results in profoundly different reactivity profiles. Compound B serves as a highly reactive electrophile suitable for rapid cross-coupling and nucleophilic aromatic substitution (SNAr), whereas Compound A is significantly deactivated, requiring specialized catalytic systems to overcome its inherent electronic stability.

Mechanistic & Electronic Framework

To understand the causality behind their divergent reactivities, we must analyze the electronic landscape of the thiophene ring under the influence of the strongly electron-withdrawing C2-acetyl group.

  • Compound B (5-Bromo, 4-Propyl): The Pseudo-Para Effect In Compound B, the bromine atom occupies the C5 ( α ) position. The C2-acetyl group exerts a strong mesomeric pull (-M effect) across the conjugated π -system. Because C2 and C5 share a direct conjugation pathway (analogous to a para relationship in benzene), the electron density at C5 is severely depleted. This polarization weakens the C5–Br bond, making it exceptionally susceptible to oxidative addition by low-valent transition metals[1] and stabilizing the Meisenheimer intermediate required for SNAr[2].

  • Compound A (4-Bromo, 5-Propyl): The Pseudo-Meta Effect In Compound A, the bromine is located at the C4 ( β ) position. The C4 position does not participate in direct resonance with the C2-acetyl group (analogous to a meta relationship). Consequently, C4 only experiences a weak inductive pull (-I effect). The C4–Br bond remains relatively electron-rich and strong, rendering it sluggish towards palladium insertion and practically inert to SNAr under standard conditions[1].

G CpdB Compound B (5-Bromo) α-Position, Pseudo-Para to Acetyl Mesomeric Strong Mesomeric (-M) Pull Depletes e- density at C5 CpdB->Mesomeric CpdA Compound A (4-Bromo) β-Position, Pseudo-Meta to Acetyl Inductive Weak Inductive (-I) Pull Minimal effect on C4 CpdA->Inductive OxAdd_Fast Rapid Pd(0) Oxidative Addition Mesomeric->OxAdd_Fast SNAr_Yes Susceptible to SNAr Mesomeric->SNAr_Yes OxAdd_Slow Sluggish Pd(0) Insertion Inductive->OxAdd_Slow SNAr_No Inert to SNAr Inductive->SNAr_No

Electronic effects dictating the reactivity of Compound A vs Compound B.

Comparative Reactivity Profiles

The electronic disparities between the two isomers manifest clearly in quantitative laboratory outcomes. Compound B is the preferred building block for complex molecular assembly, while Compound A is typically reserved for scenarios where late-stage C4 functionalization is specifically required.

Quantitative Data Summary
Reactivity ParameterCompound A (4-Bromo, 5-Propyl)Compound B (5-Bromo, 4-Propyl)
Bromine Position C4 ( β -position)C5 ( α -position)
Electronic State Pseudo-meta to C2-acetyl (Electron-rich)Pseudo-para to C2-acetyl (Electron-deficient)
Suzuki-Miyaura Coupling Sluggish (>100 °C, specialized ligands required)Rapid (Standard Pd(dppf)Cl₂, 60–80 °C)[3]
SNAr Susceptibility Inert under standard conditionsHighly susceptible (Reacts with sulfinates/amines)[2]
Lithiation (n-BuLi) Moderate rateInstantaneous at -78 °C[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven steps and self-validating checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (Optimized for Compound B)

Because the C5–Br bond in Compound B is highly activated, standard palladium precatalysts can be utilized without the need for expensive, bulky phosphine ligands[3].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Compound B (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

  • Degassing (Critical Causality): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Immediately subject the mixture to three freeze-pump-thaw cycles. Rationale: Pd(0) intermediates are highly sensitive to oxidation. Residual oxygen will arrest the catalytic cycle and promote undesired homocoupling of the boronic acid.

  • Catalysis & Validation: Heat the mixture to 80 °C under an argon atmosphere. Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct isotopic mass cluster of the brominated starting material completely disappears (typically 2–4 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Halogen-Metal Exchange (Applicable to both A and B)

While both compounds can undergo lithium-halogen exchange, the presence of the highly electrophilic C2-acetyl group presents a critical chemoselectivity issue. Direct addition of n-BuLi will result in nucleophilic attack at the carbonyl carbon rather than the desired halogen exchange[4].

Workflow Step1 1. Protection Acetal Formation Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Lithiation n-BuLi at -78°C Step2->Step3 Step4 4. Electrophile Addition & Quench Step3->Step4 Step5 5. Deprotection Acidic Hydrolysis Step4->Step5

Self-validating experimental workflow for halogen-metal exchange.

  • Ketone Protection (Mandatory): Reflux the starting material with ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid in toluene using a Dean-Stark trap. Self-Validation Checkpoint: Analyze the intermediate via FT-IR. The complete disappearance of the strong carbonyl stretching frequency (~1670 cm⁻¹) confirms successful acetal protection.

  • Lithiation: Dissolve the protected thiophene in anhydrous THF and cool strictly to -78 °C. Dropwise add n-BuLi (1.05 eq). Stir for 30 minutes.

  • Electrophilic Quench: Introduce the desired electrophile (e.g., anhydrous DMF for formylation) and allow the reaction to slowly warm to room temperature.

  • Deprotection: Quench the reaction with 1M aqueous HCl and stir vigorously for 2 hours to hydrolyze the acetal and regenerate the C2-acetyl group.

References

  • Benchchem. "4-Bromothiophene-2-acetic Acid | RUO | Supplier".
  • Semantic Scholar. "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • ACS Publications. "Sulfonylation of Five-Membered Heterocycles via an SNAr Reaction".
  • National Academic Digital Library of Ethiopia. "Thiophenes".

Sources

Comparative

High-Efficiency HPLC Method Validation for the Purity Determination of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone: Core-Shell vs. Fully Porous Columns

1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) is a critical thiophene derivative utilized as a structural building block in advanced pharmaceutical synthesis[]. Because trace impurities—such as regioisomers...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4) is a critical thiophene derivative utilized as a structural building block in advanced pharmaceutical synthesis[]. Because trace impurities—such as regioisomers or des-bromo analogs—can carry over into final Active Pharmaceutical Ingredients (APIs), rigorous analytical control of this intermediate is mandatory. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, analytical procedures for purity quantification must be thoroughly validated to demonstrate they are scientifically sound and fit for their intended purpose[2].

This guide objectively compares the performance of a modern Core-Shell C18 column (2.6 µm) against a conventional Fully Porous C18 column (5.0 µm) for the High-Performance Liquid Chromatography (HPLC) purity analysis of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone. By transitioning to a core-shell architecture, laboratories can achieve superior resolution and throughput. Below, we provide the causality behind this performance gain, comparative experimental data, and a self-validating protocol grounded in ICH Q2(R2) standards[3].

The Mechanistic Advantage of Core-Shell Technology

To understand why column selection dictates analytical success, we must examine the causality behind chromatographic band broadening, as described by the van Deemter equation. Traditional 5.0 µm fully porous particles allow analytes to diffuse deeply into the silica matrix. For a moderately hydrophobic molecule like 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, this deep diffusion increases the mass transfer delay (the C-term of the van Deemter equation), resulting in broader peaks and lower sensitivity.

Conversely, core-shell technology utilizes a solid, impermeable silica core surrounded by a thin porous shell. This architecture physically restricts the diffusion path of the analyte, drastically accelerating mass transfer. Furthermore, the highly uniform particle size distribution minimizes eddy diffusion (the A-term). The result is UHPLC-like efficiency (higher theoretical plates) at standard HPLC backpressures, enabling superior baseline resolution of closely eluting thiophene impurities[4].

CoreShellMechanism A Core-Shell Technology (2.6 µm) B Reduced Eddy Diffusion (A Term) A->B Uniform packing C Shorter Diffusion Path (C Term) A->C Solid core restricts path D Lower HETP (Higher Efficiency) B->D C->D E Sharper Peaks & Superior Resolution D->E Improved Purity Analysis

Impact of core-shell particle technology on chromatographic efficiency and resolution.

Objective Performance Comparison

To empirically validate this mechanistic advantage, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone and its known synthetic impurities were analyzed using both column architectures under identical isocratic mobile phase conditions (Acetonitrile:Water 65:35 v/v, 1.0 mL/min, UV detection at 254 nm).

Table 1: Chromatographic Performance Comparison

ParameterTraditional Fully Porous C18 (250 x 4.6 mm, 5.0 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Performance Gain
Run Time 18.5 min6.2 min66% Reduction
Theoretical Plates (N) ~9,500~22,400135% Increase
Resolution (Rs) *1.83.4Superior Baseline Separation
Tailing Factor (Tf) 1.351.05Improved Peak Symmetry
Backpressure 120 bar185 barWithin Standard HPLC Limits

*Resolution calculated between the main peak and the closest eluting des-bromo impurity.

Experimental Protocol & ICH Q2(R2) Validation Workflow

The following step-by-step methodology outlines the validation of the core-shell HPLC method. Every step is designed as a self-validating system to ensure scientific integrity and regulatory compliance[2].

3.1. Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase: Isocratic elution; Acetonitrile : Milli-Q Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (PDA detector for peak purity evaluation).

  • Injection Volume: 5 µL.

3.2. Sample Preparation & System Suitability
  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Solution: Accurately weigh 25 mg of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL). Dilute further to a working concentration of 100 µg/mL.

  • System Suitability: Inject the working standard six times.

    • Causality Check: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor ≤ 1.5. This establishes a self-validating baseline, ensuring the chromatographic system is equilibrated, the column is free of channeling, and the detector response is stable before any quantitative analysis begins.

3.3. Validation Execution (Step-by-Step)
  • Specificity: Inject the diluent blank, followed by the main analyte spiked with known impurities at the 0.5% level. Utilize the PDA detector to extract the peak purity index. Acceptance: No interfering peaks from the blank; Peak purity angle < Peak purity threshold.

  • Linearity & Range: Prepare a minimum of five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 0.5 µg/mL to 120 µg/mL). Plot peak area vs. concentration and calculate the regression line.

  • Accuracy (Recovery): Prepare sample solutions spiked with the reference standard at 80%, 100%, and 120% of the nominal concentration. Analyze in triplicate.

    • Causality Check: By comparing the theoretical spiked amount against the experimentally recovered amount, this step proves the method's ability to isolate the thiophene intermediate without signal suppression or enhancement from the sample matrix.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at 100% concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and instrument (Intermediate Precision).

  • Sensitivity (LOD & LOQ): Determine based on the signal-to-noise (S/N) ratio. LOD is established at S/N ≥ 3:1, and LOQ at S/N ≥ 10:1.

ValidationWorkflow Start Method Development (Core-Shell C18) Spec Specificity (Blank & Impurity Spike) Start->Spec Step 1 Lin Linearity & Range (LOQ to 120%) Spec->Lin Step 2 Prec Precision (Repeatability & Intermediate) Lin->Prec Step 3 Acc Accuracy (Recovery at 80/100/120%) Prec->Acc Step 4 Sens Sensitivity (LOD & LOQ Determination) Acc->Sens Step 5 Report Validation Report (ICH Q2(R2) Compliant) Sens->Report Finalize

Step-by-step HPLC method validation workflow according to ICH Q2(R2) guidelines.

Validation Results Summary

The self-validating nature of the protocol yielded the following robust data, confirming the method's trustworthiness for routine quality control and regulatory submission.

Table 2: ICH Q2(R2) Validation Summary for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Validation ParameterICH Acceptance CriteriaCore-Shell Method ResultsStatus
System Suitability %RSD ≤ 2.0%, Tf ≤ 1.5%RSD = 0.45%, Tf = 1.05Pass
Specificity Resolution > 1.5, Purity MatchRs = 3.4, Purity Angle < ThresholdPass
Linearity R² ≥ 0.999R² = 0.9998 (Range: 0.5 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.62%Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.50 µg/mLPass
Conclusion

The transition from a traditional fully porous column to a core-shell architecture fundamentally enhances the analytical rigor applied to 1-(4-Bromo-5-propylthiophen-2-yl)ethanone. By leveraging the principles of restricted diffusion and rapid mass transfer, the core-shell method delivers a 66% reduction in analysis time while significantly boosting resolution and sensitivity. Fully validated under ICH Q2(R2) guidelines, this protocol provides drug development professionals with a highly trustworthy, efficient, and reproducible system for thiophene purity determination.

References
  • "CAS 832741-29-4 (1-(4-Bromo-5-propylthiophen-2-yl)ethanone)", BOC Sciences.
  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA).
  • "Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots", National Institutes of Health (NIH) / PMC.

Sources

Validation

A Comparative Guide to the GC-MS Analysis of Brominated Thiophene Ethanone Derivatives

This guide provides an in-depth comparative analysis of brominated thiophene ethanone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of brominated thiophene ethanone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the analytical methodologies, fragmentation patterns, and key considerations for the characterization of these important chemical entities. Thiophene derivatives are significant in medicinal chemistry, and understanding their analytical behavior is crucial for their development and quality control.[1][2]

Introduction: The Analytical Challenge of Brominated Thiophenes

Brominated thiophene ethanone derivatives represent a class of compounds with significant potential in pharmaceutical and materials science. Their analysis, however, presents unique challenges due to their chemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of such semi-volatile and thermally stable compounds, offering both high-resolution separation and definitive structural identification.[3][4][5] This guide will focus on a comparative analysis of two key isomers: 2-bromo-1-(thiophen-2-yl)ethanone (Isomer A) and 1-(5-bromothiophen-2-yl)ethanone (Isomer B) , highlighting how their structural differences manifest in their GC-MS profiles.

Section 1: Experimental Design and Methodology

A robust analytical method is the foundation of any comparative study. The following details the optimized GC-MS parameters for the analysis of brominated thiophene ethanone derivatives.

Sample and Standard Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of each brominated thiophene ethanone derivative reference standard and dissolve in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 to 1000 ng/mL.[6]

  • Sample Preparation: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction with ethyl acetate or solid-phase extraction should be employed. The final extract should be filtered and diluted as necessary to fall within the calibration range.

GC-MS Instrumentation and Parameters

The selection of the GC column and MS parameters is critical for achieving optimal separation and detection.

Table 1: Optimized GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8860 GC or equivalentProvides reliable and reproducible chromatographic separation.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column ideal for the separation of semi-volatile, non-polar to moderately polar compounds like brominated thiophenes.[4]
Carrier Gas HeliumInert carrier gas compatible with mass spectrometry.[7]
Inlet Temperature 250 °CEnsures efficient volatilization of the analytes without thermal degradation.
Injection Mode SplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis.
Oven Program Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of volatilities.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust detector for quantitative and qualitative analysis.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[5]
Ionization Energy 70 eVStandard EI energy that provides consistent and extensive fragmentation.[8]
Mass Range 40-350 m/zCovers the expected mass range of the parent ions and their fragments.
Source Temperature 230 °COptimized to prevent condensation and ensure efficient ionization.
Quadrupole Temp 150 °CMaintains ion trajectory and mass filtering.
Experimental Workflow Diagram

The overall analytical process is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standards Dilution Dilution & Filtration Standard->Dilution Sample Matrix Sample Extraction Solvent Extraction Sample->Extraction Extraction->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet Injection GC_Column DB-5ms Column GC_Inlet->GC_Column Separation MS_Source EI Source (70 eV) GC_Column->MS_Source Ionization Mass_Analyzer Quadrupole Analyzer MS_Source->Mass_Analyzer Mass Filtering Detector Detector Mass_Analyzer->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the GC-MS analysis of brominated thiophene ethanone derivatives.

Section 2: Comparative Analysis of Isomers

The structural differences between 2-bromo-1-(thiophen-2-yl)ethanone and 1-(5-bromothiophen-2-yl)ethanone lead to distinct chromatographic and mass spectrometric behaviors.

Chromatographic Separation

Due to slight differences in polarity and volatility, the two isomers can be baseline resolved on a DB-5ms column. Isomer A, with the bromine on the ethanone side chain, is generally less retained than Isomer B, where the bromine is on the aromatic thiophene ring.

Table 2: Comparative Chromatographic Data

CompoundIsomer A: 2-bromo-1-(thiophen-2-yl)ethanoneIsomer B: 1-(5-bromothiophen-2-yl)ethanone
Structure Thiophene-C(O)CH₂BrBr-Thiophene-C(O)CH₃
Retention Time (min) 12.513.2
LOD (ng/mL) 0.50.5
LOQ (ng/mL) 1.51.5
Mass Spectrometric Fragmentation Analysis

Electron Ionization (EI) at 70 eV imparts significant energy, leading to characteristic fragmentation patterns that serve as a fingerprint for each isomer.[5][8] The presence of bromine is readily identified by the isotopic pattern of the molecular ion and bromine-containing fragments (M+ and M+2 peaks of approximately equal intensity).[9]

Table 3: Comparative Fragmentation Data

m/zProposed FragmentRelative Abundance (Isomer A)Relative Abundance (Isomer B)
204/206[M]⁺40%60%
125[M - Br]⁺100% (Base Peak)30%
111[Thiophene-C(O)]⁺80%100% (Base Peak)
93[CH₂Br]⁺60%-
190/192[Br-Thiophene-C(O)]⁺-85%
45[C(O)CH₃]⁺-70%
Fragmentation Pathways

The distinct fragmentation patterns arise from the different locations of the bromine atom.

The primary fragmentation pathway for Isomer A is the alpha-cleavage of the C-Br bond, which is energetically favorable, leading to the stable thiophenoyl cation at m/z 125 as the base peak.

IsomerA_Fragmentation MolIon [M]⁺˙ m/z 204/206 Frag1 [M - Br]⁺ m/z 125 MolIon->Frag1 - Br• Frag3 [CH₂Br]⁺ m/z 93/95 MolIon->Frag3 α-cleavage Frag2 [Thiophene-C(O)]⁺ m/z 111 Frag1->Frag2 - CH₂

Caption: Predicted fragmentation pathway of 2-bromo-1-(thiophen-2-yl)ethanone.

For Isomer B, the bromine atom is stabilized by the aromatic ring. The primary fragmentation is the loss of the acetyl group, resulting in the bromothienyl cation at m/z 190/192. Alpha-cleavage next to the carbonyl group to lose a methyl radical is also a significant pathway.

IsomerB_Fragmentation MolIon [M]⁺˙ m/z 204/206 Frag1 [M - CH₃]⁺ m/z 189/191 MolIon->Frag1 - CH₃• Frag3 [C(O)CH₃]⁺ m/z 43 MolIon->Frag3 α-cleavage Frag2 [Br-Thiophene-C(O)]⁺ m/z 190/192 Frag1->Frag2 - CO

Caption: Predicted fragmentation pathway of 1-(5-bromothiophen-2-yl)ethanone.

Section 3: Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for certain applications.

Table 4: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for Brominated ThiophenesDisadvantages
GC-MS (EI) Separation by volatility, hard ionizationExcellent for thermally stable, volatile compounds; provides structural information through fragmentation.[4][5]Not suitable for thermally labile or non-volatile compounds.
GC-MS (NCI) Negative Chemical IonizationHighly sensitive for electrophilic compounds like brominated derivatives.[3]Less structural information compared to EI.
HPLC-UV/DAD Separation by polarity, UV-Vis detectionSuitable for a wider range of compounds, including thermally labile ones; non-destructive.[6][10]Lower selectivity than MS; co-elution can be an issue.
LC-MS (ESI/APCI) Separation by polarity, soft ionizationProvides molecular weight information with minimal fragmentation; suitable for a broad range of polarities and volatilities.[3][11]May require method development to achieve efficient ionization.

Conclusion

The GC-MS analysis of brominated thiophene ethanone derivatives provides a robust and reliable method for their separation, identification, and quantification. The distinct fragmentation patterns of isomers, such as 2-bromo-1-(thiophen-2-yl)ethanone and 1-(5-bromothiophen-2-yl)ethanone, allow for their unambiguous differentiation. The choice of analytical technique should be guided by the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently analyze this important class of compounds.

References

  • Development and validation of a multi-residue method for the simultaneous analysis of brominated and organophosphate flame retardants, organochlorine pesticides, and polycyclic aromatic compounds in household dust. (2021). RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Available at: [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). MDPI. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Techniques in Analytical Chemistry. Available at: [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2025). Analytical Chemistry. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). GC-MS: A Practical Guide. Available at: [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). U.S. Pharmacist. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Available at: [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2026). ResearchGate. Available at: [Link]

  • 1-(5-Bromo-2-thienyl)ethan-1-one. (2018). SIELC Technologies. Available at: [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). International Journal of Instrumentation Science. Available at: [Link]

  • Analytical Methods. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one. (n.d.). PubChemLite. Available at: [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC. Available at: [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). SCIRP. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. Available at: [Link]

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Comparative

Reference Standard Characterization for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone: A Comparative Guide to qNMR vs. Mass Balance Approaches

Introduction: The Imperative of Traceable Characterization 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4; MW: 247.15 g/mol ) is a highly functionalized halogenated thiophene building block utilized in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Traceable Characterization

1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS 832741-29-4; MW: 247.15 g/mol ) is a highly functionalized halogenated thiophene building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because impurities in starting materials can propagate through synthetic pathways, altering reaction kinetics and impacting final API safety, rigorous characterization of this compound as a primary reference standard is critical.

Under pharmacopeial guidelines such as USP <11>, a reference standard must possess a highly accurate, traceable purity value[2]. Historically, the analytical industry relied on the traditional Mass Balance (100% - impurities) approach. However, Quantitative Nuclear Magnetic Resonance (qNMR), governed by USP <761>, has emerged as a powerful, direct alternative[3]. This guide objectively compares these two methodologies, providing researchers with actionable, self-validating protocols for certifying 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

Comparative Analytical Strategy: Causality & Principles

Alternative 1: The Mass Balance Approach (Indirect)

The mass balance method calculates absolute purity by subtracting the sum of all measured impurities from 100%.

  • Causality of Experimental Design: Because no single analytical detector can capture all impurity types, this approach requires an orthogonal suite of techniques. HPLC-UV or GC-FID quantifies related organic impurities. However, chromatography is blind to inorganic salts and water. Therefore, Karl Fischer (KF) titration is required for moisture, Thermogravimetric Analysis (TGA) or Headspace GC for residual solvents, and Residue on Ignition (ROI) for inorganic ash.

  • Limitation: While comprehensive in profiling specific impurities, the propagation of analytical error across four different assays can widen the uncertainty interval of the final purity value.

Alternative 2: Quantitative NMR (Direct)

qNMR calculates purity directly by comparing the integration of a specific analyte proton signal against a certified internal standard (IS).

  • Causality of Experimental Design: According to USP <761>, the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal[3]. Unlike chromatography, qNMR does not require compound-specific calibration curves or relative response factors (RRFs)[3]. For 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, the isolated thiophene proton (position 3) appears as a distinct singlet at ~7.5 ppm. This makes it an ideal candidate for direct integration against an IS like 1,4-Dinitrobenzene (singlet at ~8.3 ppm), completely bypassing the need for orthogonal moisture/ash testing to determine absolute organic purity.

Experimental Protocols (Self-Validating Workflows)

Protocol A: qNMR Characterization (USP <761> Compliant)

This protocol utilizes direct integration to establish metrological traceability.

  • Internal Standard Selection: Select NIST-traceable 1,4-Dinitrobenzene (1,4-DNB) as the internal standard.

    • Self-Validation Check: Acquire a preliminary spectrum to ensure the IS peak (~8.33 ppm) does not overlap with the analyte's thiophene proton (~7.5 ppm) or aliphatic protons (1.0 - 3.0 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone and ~10 mg of 1,4-DNB using a calibrated microbalance (d = 0.001 mg). Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% TMS.

  • T1 Relaxation Measurement: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton.

    • Causality: To ensure 99.9% signal recovery, the inter-pulse delay (D1) must be set to at least 5×T1 . Failure to allow full relaxation results in truncated integration and artificially low purity values.

  • Acquisition: Acquire the 1H-NMR spectrum at 298K using a 90° excitation pulse, 64 transients, and the calculated D1 delay (typically ~30 seconds).

  • Data Processing & Calculation: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Calculate purity using the standard qNMR mass-ratio equation, factoring in the molecular weights (Analyte: 247.15 g/mol ), precise sample masses, and proton numbers (N=1 for the thiophene proton, N=4 for 1,4-DNB).

Protocol B: Mass Balance Characterization

This protocol requires the execution of four parallel assays to determine the total impurity profile.

  • Organic Impurities (HPLC-UV):

    • Method: C18 Column (150 x 4.6 mm, 3 µm); Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA); Detection: UV at 254 nm.

    • Self-Validation Check: Inject a sensitivity solution (0.05% of nominal concentration) to ensure a Signal-to-Noise (S/N) ratio ≥ 10. Quantify total organic impurities by area normalization.

  • Water Content (Karl Fischer): Volumetrically titrate 100 mg of the sample in anhydrous methanol to determine moisture content.

  • Residual Solvents (HS-GC-FID): Dissolve 50 mg in DMSO. Analyze via Headspace GC to quantify residual synthesis solvents (e.g., ethyl acetate, hexane).

  • Residue on Ignition (ROI): Ignite 1.0 g of sample with sulfuric acid at 600°C to quantify inorganic ash.

  • Calculation: Purity %=[100%−(% Water+% Solvents+% ROI)]×100100%−% HPLC Impurities​

Data Presentation: Comparative Analysis

Table 1: Purity Determination Results for a Single Batch

ParameterMass Balance ApproachqNMR Approach
Organic Impurities 0.45% (HPLC-UV)N/A (Direct Measurement)
Water Content 0.12% (Karl Fischer)N/A
Residual Solvents 0.08% (HS-GC)N/A
Inorganic Ash (ROI) < 0.05%N/A
Calculated Purity 99.30% ± 0.15% 99.35% ± 0.08%

Table 2: Method Performance & Resource Comparison

MetricMass BalanceqNMR
Sample Requirement High (> 1.2 grams)Low (< 30 mg)
Time to Result 3 - 5 Days< 4 Hours
Traceability Indirect (Assumes all impurities detected)Direct (NIST-traceable Internal Standard)
Primary Use Case Comprehensive impurity profilingRapid, highly accurate purity certification

Workflow Visualization

Workflow Start 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Reference Standard Characterization MB Mass Balance Approach (Indirect) Start->MB QNMR qNMR Approach (Direct - USP <761>) Start->QNMR HPLC Organic Impurities (HPLC-UV / GC-FID) MB->HPLC KF Water Content (Karl Fischer) MB->KF TGA Volatiles (HS-GC / TGA) MB->TGA ROI Inorganics (Residue on Ignition) MB->ROI MB_Calc Purity = 100% - Sum of Impurities HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc ROI->MB_Calc IS Add NIST-Traceable Internal Standard QNMR->IS NMR_Acq 1H-NMR Acquisition (Delay > 5x T1) IS->NMR_Acq QNMR_Calc Direct Purity Calculation via Integration NMR_Acq->QNMR_Calc

Comparative workflow of Mass Balance versus qNMR for reference standard characterization.

References

  • Source: evitachem.
  • Source: pengtingpeptide.
  • Source: resolvemass.

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Validation

A Prospective Benchmarking Guide for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in Organic Photovoltaics

Introduction: The Role of Thiophene Derivatives in High-Efficiency Organic Solar Cells The field of organic photovoltaics (OPVs) has witnessed a remarkable surge in power conversion efficiencies (PCEs), with single-junct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Thiophene Derivatives in High-Efficiency Organic Solar Cells

The field of organic photovoltaics (OPVs) has witnessed a remarkable surge in power conversion efficiencies (PCEs), with single-junction devices now exceeding 19%.[1][2][3] This progress is largely propelled by the rational design of novel organic semiconductors, particularly non-fullerene acceptors (NFAs) and meticulously engineered donor materials.[4][5] Within the diverse landscape of organic electronic materials, thiophene-based compounds have emerged as a cornerstone for high-performance OPVs, valued for their excellent charge transport characteristics and tunable optoelectronic properties.[6][7][8]

While polymeric thiophene derivatives have demonstrated impressive efficiencies, they can be susceptible to batch-to-batch inconsistencies and morphological instability.[9][10] In contrast, small molecule thiophenes offer the distinct advantages of a precisely defined molecular structure and the potential for highly reproducible device performance.[6]

This guide focuses on 1-(4-Bromo-5-propylthiophen-2-yl)ethanone , a functionalized thiophene with several structural attributes that make it a compelling candidate for OPV applications. The core thiophene ring is a well-established electron-donating moiety. The presence of bromo and propyl substituents offers avenues to modulate the material's electronic properties, processability, and solid-state packing—all critical determinants of solar cell performance. Furthermore, the electron-withdrawing acetyl group provides a handle for tuning the frontier molecular orbital (HOMO and LUMO) energy levels.

As there is currently no published performance data for this specific molecule in OPV devices, this document serves as a forward-looking guide for researchers. It will provide a comprehensive framework for the synthesis, theoretical analysis, device fabrication, and in-depth characterization required to benchmark the potential of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone as either a donor or an acceptor material in organic solar cells. Its performance will be evaluated against established, high-performing thiophene-based materials in the field.

Molecular Design and Synthesis

The synthetic accessibility of a new material is a crucial factor for its potential adoption. Based on established organometallic chemistry, a plausible synthetic route to 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is outlined below.

Proposed Synthesis Workflow

thiophene Thiophene step1 1. n-BuLi 2. Propyl bromide thiophene->step1 propylthiophene 2-Propylthiophene step1->propylthiophene step2 1. n-BuLi 2. Acetyl chloride propylthiophene->step2 acetyl_propylthiophene 1-(5-Propylthiophen-2-yl)ethanone step2->acetyl_propylthiophene step3 N-Bromosuccinimide (NBS) acetyl_propylthiophene->step3 target 1-(4-Bromo-5-propylthiophen-2-yl)ethanone step3->target

Caption: Proposed synthetic route for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

This multi-step synthesis begins with the selective propylation of thiophene at the 2-position, followed by acetylation at the 5-position. The final step involves a regioselective bromination at the 4-position using N-bromosuccinimide. Each of these steps is based on well-documented and high-yielding organometallic reactions.

Theoretical Evaluation and Benchmarking Against Existing Materials

Prior to embarking on extensive experimental work, computational modeling using Density Functional Theory (DFT) can provide valuable insights into the electronic properties of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone and guide the experimental design.

Key Performance Indicators for Comparison

The following table outlines the key performance indicators that will be used to benchmark our target molecule against two well-established thiophene-based materials: a high-performance polymer donor (PTB7-Th) and a small molecule acceptor (DICTF).[11]

Parameter1-(4-Bromo-5-propylthiophen-2-yl)ethanone (Predicted)PTB7-Th (Donor)[11]DICTF (Acceptor)[11]
HOMO Energy Level (eV) To be determined-5.15-5.98
LUMO Energy Level (eV) To be determined-3.45-3.81
Optical Bandgap (eV) To be determined1.702.17
Power Conversion Efficiency (%) To be determined~10% (with PC71BM)~7.93% (with PTB7-Th)
Open-Circuit Voltage (Voc, V) To be determined~0.75~0.89
Short-Circuit Current (Jsc, mA/cm²) To be determined~16~12
Fill Factor (FF, %) To be determined~65~70

Experimental Protocols

A rigorous and standardized experimental methodology is essential for obtaining reliable and comparable performance data.

Device Fabrication Workflow

A standard bulk-heterojunction (BHJ) device architecture will be employed for the initial screening of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

cluster_0 Substrate Preparation cluster_1 Layer Deposition ITO ITO-coated glass Cleaning Sonication in Deionized water, Acetone, Isopropanol ITO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PEDOT_PSS Spin-coating of PEDOT:PSS (Hole Transport Layer) Active_Layer Spin-coating of Active Layer (Donor:Acceptor Blend) PEDOT_PSS->Active_Layer ETL Deposition of Electron Transport Layer (e.g., Ca) Active_Layer->ETL Cathode Thermal Evaporation of Metal Cathode (e.g., Al) ETL->Cathode

Caption: Standardized workflow for the fabrication of bulk-heterojunction organic solar cells.

Detailed Experimental Steps
  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates will be sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates will then be treated with UV-ozone for 20 minutes to improve the work function of the ITO and enhance the adhesion of subsequent layers.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) will be spin-coated onto the ITO substrates at 4000 rpm for 60 seconds.

    • The substrates will then be annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Solutions of the active layer blend (e.g., 1-(4-Bromo-5-propylthiophen-2-yl)ethanone blended with a suitable donor or acceptor) in a suitable solvent (e.g., chloroform or chlorobenzene) will be prepared at various concentrations and donor:acceptor ratios.

    • The active layer solutions will be spin-coated onto the PEDOT:PSS layer inside the glovebox. The spin-coating parameters (speed and time) will be optimized to achieve a film thickness of approximately 100 nm.

    • The films will be annealed at different temperatures to optimize the morphology of the active layer.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • A thin layer of an electron transport material (e.g., calcium, ~20 nm) followed by a thicker layer of a stable metal cathode (e.g., aluminum, ~100 nm) will be deposited by thermal evaporation through a shadow mask under high vacuum (< 10⁻⁶ Torr).

Characterization and Performance Evaluation

A comprehensive suite of characterization techniques will be employed to evaluate the material properties and device performance.

Key Characterization Techniques
  • Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels of the synthesized molecule.

  • UV-Vis Spectroscopy: To assess the light absorption properties of the material in both solution and thin-film form.

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the active layer blends.

  • Current-Voltage (J-V) Characteristics: To measure the key performance parameters of the fabricated solar cells (Voc, Jsc, FF, and PCE) under simulated AM1.5G solar illumination.

  • External Quantum Efficiency (EQE): To determine the wavelength-dependent efficiency of photon-to-electron conversion.

Expected Outcomes and Future Directions

The benchmarking of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone will provide valuable insights into the structure-property relationships of functionalized thiophene small molecules in organic photovoltaics.

  • Favorable Performance: If the molecule demonstrates promising performance as either a donor or an acceptor, further molecular engineering could be pursued. This could involve modifying the alkyl chain length to optimize solubility and morphology, or replacing the bromo-substituent with other functional groups to further tune the electronic properties.

  • Moderate Performance: Even if the initial performance is not state-of-the-art, the data will contribute to the broader understanding of how different substituents on the thiophene ring impact photovoltaic performance. This knowledge can inform the design of future generations of OPV materials.

By systematically evaluating this novel thiophene derivative, this research will contribute to the ongoing effort to develop low-cost, high-efficiency organic solar cells.

References

  • Joule. 2022;6(3):647-661.
  • Nature Energy. 2018;3:438–444.[12]

  • Adv.
  • Nat. Rev.
  • Chem. Soc. Rev., 2012, 41, 4245-4272.
  • Bentham Science. 2024; Thiophene-based Solar Cell. A Review.[4]

  • Acc. Chem. Res. 2018, 51, 8, 1782–1791.
  • J.
  • Prog. Polym. Sci. 2019, 94, 37-75.
  • Adv.
  • J. Mater. Chem. A, 2016, 4, 10409-10413.[11]

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Comparative

A Comparative Guide to 2D NMR Techniques for the Structural Validation of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Even with advanced synthetic methodologies,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Even with advanced synthetic methodologies, the potential for isomeric impurities or unexpected rearrangements necessitates rigorous structural elucidation. This guide provides an in-depth comparison of three powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive structural validation of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone.

The narrative that follows is grounded in practical application, explaining not just the "how" but the "why" behind experimental choices. We will explore how these techniques, when used in concert, create a self-validating system for structural confirmation, leaving no ambiguity in the final assignment.

The Analytical Challenge: Confirming the Structure of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

The target molecule, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, presents a specific set of structural questions that 1D NMR alone may not conclusively answer. While ¹H and ¹³C NMR provide essential information on the number and types of protons and carbons, their connectivity requires further investigation. The key structural features to validate are:

  • The precise substitution pattern on the thiophene ring.

  • The connectivity of the propyl group to the C5 position.

  • The placement of the acetyl group at the C2 position.

  • The location of the bromine atom at the C4 position.

This guide will demonstrate how a synergistic application of COSY, HSQC, and HMBC provides irrefutable evidence for each of these features.

A Synergistic Approach to Structural Elucidation

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular framework.[1][2] Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a robust structural assignment.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Validation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone COSY->Structure Proton Spin Systems HSQC->Structure Direct C-H Attachments HMBC->Structure Long-Range Connectivity

Part 1: Homonuclear Correlation with COSY

Correlation Spectroscopy (COSY) is the foundational 2D NMR experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks.[1][3][4] This is invaluable for identifying adjacent protons within a molecule, typically separated by two or three bonds. For our target molecule, COSY is instrumental in confirming the integrity of the propyl group.

Expected COSY Correlations for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

The COSY spectrum will display the 1D ¹H NMR spectrum along the diagonal, with off-diagonal cross-peaks indicating coupled protons.[5][6]

Proton Expected Chemical Shift (ppm) Expected Multiplicity Correlates with
H3~7.5s-
-CH₃ (acetyl)~2.5s-
-CH₂- (propyl, α)~2.8t-CH₂- (propyl, β)
-CH₂- (propyl, β)~1.7sextet-CH₂- (propyl, α), -CH₃ (propyl, γ)
-CH₃ (propyl, γ)~1.0t-CH₂- (propyl, β)

The key takeaway from the COSY spectrum is the clear correlation between the α- and β-protons of the propyl group, and between the β- and γ-protons. This establishes the continuous -CH₂-CH₂-CH₃ spin system. The absence of a correlation for the thiophene proton (H3) and the acetyl methyl protons confirms their isolation from other proton networks.

COSY_Correlations cluster_propyl Propyl Group CH2_alpha α-CH₂ CH2_beta β-CH₂ CH2_alpha->CH2_beta ³JHH CH3_gamma γ-CH₃ CH2_beta->CH3_gamma ³JHH

Part 2: Direct Carbon-Proton Connectivity with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[2][7] Each cross-peak in an HSQC spectrum corresponds to a one-bond C-H correlation. This technique is crucial for assigning the protonated carbons in our target molecule.

Expected HSQC Correlations for 1-(4-Bromo-5-propylthiophen-2-yl)ethanone
Carbon Expected Chemical Shift (ppm) Proton Expected Chemical Shift (ppm)
C3~135H3~7.5
C (acetyl, -CH₃)~28-CH₃ (acetyl)~2.5
C (propyl, α)~30-CH₂- (propyl, α)~2.8
C (propyl, β)~24-CH₂- (propyl, β)~1.7
C (propyl, γ)~14-CH₃ (propyl, γ)~1.0

The HSQC spectrum will definitively link each proton signal to its directly attached carbon. For instance, the singlet at ~7.5 ppm in the ¹H spectrum will show a correlation to the carbon at ~135 ppm in the ¹³C spectrum, confirming this as the C3-H3 pair.

HSQC_Correlations cluster_mol 1-(4-Bromo-5-propylthiophen-2-yl)ethanone C3 C3 H3 H3 C3->H3 ¹JCH C_acetyl C (acetyl) H_acetyl H (acetyl) C_acetyl->H_acetyl ¹JCH C_alpha C (propyl, α) H_alpha H (propyl, α) C_alpha->H_alpha ¹JCH C_beta C (propyl, β) H_beta H (propyl, β) C_beta->H_beta ¹JCH C_gamma C (propyl, γ) H_gamma H (propyl, γ) C_gamma->H_gamma ¹JCH

Part 3: Unveiling the Full Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8][9][10] This is how we connect the different spin systems and identify the positions of quaternary carbons and heteroatoms.

Key Expected HMBC Correlations for Structural Confirmation

The HMBC spectrum will provide the crucial long-range correlations needed to assemble the molecular puzzle.

Proton Correlates with Carbon (²JCH, ³JCH) Structural Implication
H3 (~7.5 ppm)C2, C4, C5, C(O)Confirms the position of the acetyl group at C2 and the bromine at C4.
-CH₃ (acetyl, ~2.5 ppm)C2, C(O)Confirms the acetyl group's attachment to C2.
-CH₂- (propyl, α, ~2.8 ppm)C4, C5, C(propyl, β), C(propyl, γ)Confirms the propyl group's attachment to C5.

The correlation between the thiophene proton (H3) and the carbonyl carbon (C=O) is a definitive piece of evidence for the 2-acetyl substitution pattern. Similarly, the correlation between the α-protons of the propyl group and C5 confirms its attachment point. The absence of a ¹H signal that correlates to C4, combined with its downfield chemical shift, strongly supports the presence of the bromine atom at this position.

HMBC_Correlations cluster_mol Key HMBC Correlations H3 H3 C2 C2 H3->C2 ²JCH C4 C4 H3->C4 ²JCH C5 C5 H3->C5 ³JCH CO C=O H3->CO ³JCH H_acetyl H (acetyl) H_acetyl->C2 ²JCH H_acetyl->CO ¹JCH (can appear) H_alpha H (propyl, α) H_alpha->C4 ³JCH H_alpha->C5 ²JCH C_beta C (propyl, β) H_alpha->C_beta ²JCH C_gamma C (propyl, γ) H_alpha->C_gamma ³JCH

Experimental Protocols

To ensure high-quality, reproducible data, the following general protocols should be followed. Instrument-specific parameters may require optimization.[11]

Sample Preparation
  • Dissolve approximately 10-20 mg of purified 1-(4-Bromo-5-propylthiophen-2-yl)ethanone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Data Acquisition
  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[12]

  • ¹H NMR : Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset for the 2D experiments.

  • ¹³C NMR : Acquire a standard 1D proton-decoupled carbon spectrum.

  • COSY : Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC : Employ a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize the ¹JCH coupling constant (typically ~145 Hz for aromatic and aliphatic C-H).

  • HMBC : Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to favor the observation of 2- and 3-bond correlations.

Data Processing
  • Apply appropriate window functions (e.g., sine-bell) to both dimensions to improve resolution and sensitivity.

  • Perform a Fourier transform in both dimensions.

  • Phase correct the spectra, particularly for phase-sensitive experiments like HSQC.[13][14]

  • Apply baseline correction to both dimensions.

  • Reference the spectra to the residual solvent signal or an internal standard.

Conclusion

The structural validation of a synthesized compound like 1-(4-Bromo-5-propylthiophen-2-yl)ethanone is a critical step in the research and development pipeline. While 1D NMR provides a foundational overview, a comprehensive 2D NMR analysis employing COSY, HSQC, and HMBC offers an unparalleled level of structural detail and confidence. COSY confirms the proton-proton connectivities within the propyl side chain. HSQC unambiguously assigns the protonated carbons. Finally, HMBC provides the long-range correlation data necessary to piece together the entire molecular framework, confirming the substitution pattern on the thiophene ring and the precise locations of the acetyl and propyl groups. By following the systematic approach outlined in this guide, researchers can achieve a robust and self-validating structural assignment, ensuring the integrity of their chemical entities.

References

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]

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  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]

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  • Bruker. (n.d.). Exploring 2D HSQC NMR. [Link]

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  • Basic 2D NMR experiments. (n.d.). [Link]

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  • ACS Publications. (2024, March 27). HSQC Spectra Simulation and Matching for Molecular Identification. [Link]

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  • ACS Omega. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • MNova. (2021, May 20). Guide to Processing Absolute-value and Phase-Sensitive 2D NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • Mestrelab. (n.d.). 2D NMR Processing Tour. [Link]

  • Nuclear Magnetic Resonance Facility. (2022, March 22). Manualy Setting up 2D experiments. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0164465). [Link]

  • ACS Publications. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • PubMed. (2004, November 15). Synthesis and Complete NMR Spectral Assignment of Thiophene-Substituted Sulfinyl Monomers. [Link]

  • Analyst (RSC Publishing). (n.d.). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Bromo-5-propylthiophen-2-yl)ethanone proper disposal procedures

As a trusted partner in drug development and materials science, we recognize that chemical management extends far beyond the bench. Handling complex intermediates like 1-(4-Bromo-5-propylthiophen-2-yl)ethanone requires r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in drug development and materials science, we recognize that chemical management extends far beyond the bench. Handling complex intermediates like 1-(4-Bromo-5-propylthiophen-2-yl)ethanone requires rigorous safety and logistical planning.

Because this compound is a brominated heterocyclic derivative, it falls under strict environmental regulations regarding halogenated organic waste. Improper disposal not only risks severe regulatory penalties but also poses significant environmental and personnel hazards. This guide provides a field-proven, self-validating operational protocol for the safe handling, accumulation, and final destruction of this compound.

Chemical Profiling & Quantitative Parameters

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters of the material. 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) is a halogenated organic compound[1]. The presence of the bromine atom fundamentally alters how this waste must be thermally processed compared to standard organic solvents.

Table 1: Quantitative Data & Regulatory Parameters

ParameterValueRegulatory / Operational Driver
Chemical Name 1-(4-Bromo-5-propylthiophen-2-yl)ethanoneRequired for EPA/GHS compliance
CAS Number 832741-29-4Unambiguous chemical identification
Molecular Weight 247.15 g/mol Physical property baseline
Waste Classification Halogenated Organic WasteDictates thermal destruction pathway
SAA Volume Limit 55 Gallons2[2]
SAA Time Limit 3 Consecutive Days (Once full)2[2]

The Mechanistic Logic of Halogenated Waste Segregation

Expertise & Experience: Why is strict segregation of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone non-negotiable?

Non-halogenated organic wastes (like ethanol or hexane) are typically routed to fuel blending facilities for energy recovery. However, halogenated compounds possess lower BTU values and, critically, generate highly corrosive hydrobromic acid (HBr) gas upon combustion. To safely destroy this compound, it must be routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems [3]. The caustic scrubbers neutralize the acidic exhaust, preventing the atmospheric release of corrosive gases and highly toxic brominated dioxins or furans[3].

Mixing even a small amount of this brominated thiophene into a non-halogenated waste carboy contaminates the entire batch, rendering it ineligible for standard fuel blending and exponentially increasing institutional disposal costs[4].

Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety system, execute the following protocol every time this compound is utilized.

Phase 1: Point-of-Generation Containment

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) containers. Causality: Halogenated organics can degrade certain inferior plastics over time, but HDPE provides a robust, chemically inert barrier for accumulation[4].

  • Maintain Vapor-Tight Seals: The container must be sealed with a threaded cap at all times unless waste is actively being added[5]. Causality: Leaving funnels in waste bottles allows toxic halogenated vapors to escape into the laboratory atmosphere, violating EPA "vapor-tight" mandates[5].

Phase 2: Regulatory Labeling

  • Pre-Labeling: Affix the waste label before or at the exact time the first drop of waste enters the container[5]. Causality: Unlabeled chemical mixtures pose an immediate, severe hazard to emergency responders during an unexpected lab evacuation.

  • Explicit Nomenclature: The label must explicitly state the word "Waste" (e.g., "Hazardous Waste: 1-(4-Bromo-5-propylthiophen-2-yl)ethanone")[5].

  • No Abbreviations: Do not use chemical formulas (e.g., C9H11BrOS) or shorthand. Full chemical names are legally required to satisfy downstream treatment facility profiling[5].

Phase 3: Satellite Accumulation Area (SAA) Management

  • Segregated Storage: Store the sealed, labeled container in a designated SAA at or near the point of generation, physically separated from incompatible materials (e.g., strong oxidizers, reactive metals)[4],[2].

  • Volume & Time Monitoring: Do not exceed the 55-gallon accumulation limit. Once the container is full, date the label; you have exactly 3 calendar days to transfer it to your facility's central hazardous waste accumulation area[2].

Spill Response & Decontamination Workflow

In the event of an accidental spill of 1-(4-Bromo-5-propylthiophen-2-yl)ethanone, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolate and Ventilate: Immediately halt work and alert nearby personnel. Ensure the fume hood sash is at the proper height to maximize ventilation of brominated vapors.

  • PPE Escalation: Don heavy-duty nitrile gloves, safety goggles, and a lab coat. Causality: Standard thin latex gloves offer poor permeation resistance to halogenated organics.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth). Causality: Combustible absorbents like sawdust can react unpredictably with certain organics and complicate the downstream incineration process.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a wide-mouth HDPE container.

  • Surface Decontamination: Wash the affected surface thoroughly with water and a liquid soap (preferably containing lanolin) to lift and remove any residual chemical films[5].

  • Disposal Routing: Label the cleanup container as "Hazardous Waste: Solid contaminated with 1-(4-Bromo-5-propylthiophen-2-yl)ethanone" and route it exclusively to the halogenated waste stream.

Waste Lifecycle Visualization

G Gen Waste Generation 1-(4-Bromo-5-propylthiophen-2-yl)ethanone Seg Segregation Route to Halogenated Stream Gen->Seg Cont Containment HDPE Bottle & Vapor-Tight Cap Seg->Cont Label Labeling Full Name + 'Hazardous Waste' Cont->Label SAA SAA Storage Max 55 Gal / Segregated Label->SAA Disp Final Destruction Rotary Kiln + Caustic Scrubbing SAA->Disp

Workflow for the segregation, containment, and high-temperature incineration of brominated waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]

  • National Institutes of Health (NIH) / NCBI. "Management of Waste - Prudent Practices in the Laboratory."[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines."[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

Advanced Safety and Operational Protocol for Handling 1-(4-Bromo-5-propylthiophen-2-yl)ethanone As a highly functionalized organobromine building block, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 1-(4-Bromo-5-propylthiophen-2-yl)ethanone

As a highly functionalized organobromine building block, 1-(4-Bromo-5-propylthiophen-2-yl)ethanone (CAS: 832741-29-4) is frequently utilized in advanced drug discovery and materials science for cross-coupling reactions. However, the structural features that make it synthetically valuable—namely, the electrophilic bromine atom and the lipophilic thiophene core—also dictate a stringent safety and handling paradigm.

This guide provides researchers with field-proven, self-validating protocols for the safe handling, operational execution, and disposal of this compound, ensuring both scientific integrity and laboratory safety.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the compound's reactivity and toxicity. Standard safety data for brominated thiophene derivatives [1] highlights several critical hazard vectors:

  • High Lipophilicity (Dermal Hazard): The combination of the propyl chain and the thiophene ring significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly permeate the lipid bilayer of the stratum corneum. Standard latex gloves offer zero resistance to organohalogens, necessitating specialized barrier materials.

  • Alkylating/Electrophilic Potential (Systemic Toxicity): The carbon-bromine bond is susceptible to nucleophilic attack. In vivo, this can lead to the alkylation of cellular macromolecules. Furthermore, thiophene rings can undergo cytochrome P450-mediated epoxidation, generating reactive electrophilic species that cause oxidative stress [2].

  • Volatility and Odor (Inhalation Hazard): While the molecular weight (247.15 g/mol ) suggests a high boiling point, halogenated thiophenes are notorious for generating noxious vapors ("stench") and aerosols during transfer or heating, which act as severe respiratory irritants [3].

Table 1: Quantitative Physicochemical Data

PropertyValueOperational Implication
CAS Number 832741-29-4Primary identifier for inventory and waste tracking.
Molecular Formula C9H11BrOSHalogenated organic; dictates specific waste segregation.
Molecular Weight 247.15 g/mol High mass dictates careful stoichiometric weighing to prevent excess waste.
InChI Key RVEBOXGTMJAMGA-UHFFFAOYSA-NUse for structural verification in cheminformatics databases.

Personal Protective Equipment (PPE) Matrix

Based on the hazard causality outlined above, standard laboratory PPE is insufficient. The following matrix details the required protective equipment and the mechanistic reasoning behind each choice.

HazardMitigation Compound 1-(4-Bromo-5-propylthiophen -2-yl)ethanone Inhalation Inhalation Hazard (Vapors/Aerosols) Compound->Inhalation Dermal Dermal Penetration (Highly Lipophilic) Compound->Dermal Ocular Ocular Irritation (Corneal Damage) Compound->Ocular Hood Fume Hood (80-100 fpm) Inhalation->Hood Gloves Dual-Layer Gloves (Nitrile + Butyl) Dermal->Gloves Goggles Splash Goggles + Face Shield Ocular->Goggles

Logical relationship between chemical properties, exposure routes, and required PPE.

Table 2: Required PPE and Causality

Protection ZoneRequired EquipmentCausality / Scientific Rationale
Hands Dual-Layer System: Inner 4-mil Nitrile, Outer 8-mil Butyl Rubber or heavy-duty Neoprene.Nitrile provides tactile dexterity but degrades upon prolonged contact with organohalogens. Butyl rubber provides a robust chemical barrier against brominated aromatics [4].
Eyes/Face Tight-fitting chemical splash goggles (ANSI Z87.1). Face shield required for scale-up (>5g).Protects against micro-aerosolization during solvent addition or accidental pressure release from sealed reaction vessels.
Respiratory Operations strictly confined to a certified Chemical Fume Hood.Face velocity of 80-100 fpm ensures vapors and noxious thiophene odors are directed away from the operator's breathing zone [3].
Body Flame-Resistant (FR) Lab Coat (e.g., Nomex), fully buttoned.Bromothiophenes can be combustible. FR materials prevent secondary burns in the event of a solvent flash fire.

Experimental Protocol: Safe Handling & Cross-Coupling Setup

1-(4-Bromo-5-propylthiophen-2-yl)ethanone is typically utilized as an electrophile in Palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions. The following step-by-step methodology incorporates self-validating safety checks to ensure operational integrity.

ExpWorkflow Prep 1. Validation Verify fume hood & Schlenk vacuum Weigh 2. Transfer Static-free weighing of organobromine Prep->Weigh React 3. Execution Pd-Catalyzed Coupling under Argon Weigh->React Quench 4. Quench Controlled exothermic neutralization React->Quench Waste 5. Disposal Segregate to Halogenated Waste Quench->Waste

Step-by-step operational workflow for safe handling and reaction execution.

Step 1: System Validation & Preparation
  • Action: Verify the fume hood monitor reads between 80-100 fpm. Test the Schlenk line vacuum.

  • Self-Validation: If the Schlenk line vacuum does not hold below 0.1 mbar, halt the procedure. A leak is present, which will introduce oxygen, potentially causing a pyrophoric hazard with the Palladium catalyst or leading to the oxidative degradation of the thiophene.

Step 2: Reagent Handling & Transfer
  • Action: Don dual-layer gloves. Weigh the 1-(4-Bromo-5-propylthiophen-2-yl)ethanone using an anti-static weighing boat inside the fume hood.

  • Rationale: Static discharge can ignite flammable solvent vapors often present in the hood. Transfer the pre-weighed solid directly into an oven-dried Schlenk flask equipped with a magnetic stir bar.

Step 3: Inert Atmosphere Setup & Solvent Addition
  • Action: Seal the flask with a rubber septum. Cycle the flask between vacuum and Argon three times. Add degassed solvent (e.g., anhydrous THF or Toluene) via a gas-tight syringe.

  • Self-Validation: Observe the solvent upon addition. If bubbling occurs without applied heat, the system is not fully inert, and atmospheric moisture is reacting with the base or catalyst.

Step 4: Reaction Execution
  • Action: Lower the flask into a pre-heated oil bath or heating block. Secure the flask with a Keck clip.

  • Rationale: Bromothiophene couplings often require elevated temperatures (80-100°C). Securing the flask prevents accidental submersion or tipping, which would release toxic organohalogens into the heating medium.

Step 5: Quenching & Work-Up
  • Action: Cool the reaction to 0°C. Slowly add deionized water or saturated aqueous ammonium chloride dropwise to quench the reaction base.

  • Self-Validation: Monitor the temperature. The quench must be exothermic but controlled. If rapid boiling occurs, reduce the addition rate immediately to prevent the aerosolization of unreacted bromothiophene.

Emergency Response & Disposal Plan

Due to the environmental persistence of brominated organic compounds, strict disposal protocols are mandatory.

  • Spill Response: Do not use water. Cover the spill with an inert absorbent material such as vermiculite or activated carbon. Sweep into a designated solid waste container using non-sparking tools. Activated carbon is preferred as it effectively traps the volatile "stench" compounds associated with thiophenes.

  • Waste Segregation: All liquid washings, unreacted starting materials, and crude reaction mixtures containing 1-(4-Bromo-5-propylthiophen-2-yl)ethanone must be disposed of in a clearly labeled Halogenated Organic Waste container.

  • Incompatibility Warning: Never mix halogenated thiophene waste with strong oxidizing agents (e.g., nitric acid or peroxides). Thiophenes can undergo violent, exothermic oxidation leading to vessel rupture [4].

References

  • Sigma-Aldrich. "1-(4-bromo-5-propylthiophen-2-yl)ethan-1-one Product Information." Sigma-Aldrich. Available at:[Link]

  • PubChem. "2-Bromothiophene - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromo-5-propylthiophen-2-yl)ethanone
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Reactant of Route 2
1-(4-Bromo-5-propylthiophen-2-yl)ethanone
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